Product packaging for Tetrahydro-5-methylfuran-2-methanol(Cat. No.:CAS No. 6126-49-4)

Tetrahydro-5-methylfuran-2-methanol

Cat. No.: B041840
CAS No.: 6126-49-4
M. Wt: 116.16 g/mol
InChI Key: PCZHHBOJPSQUNS-UHFFFAOYSA-N
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Description

Tetrahydro-5-methylfuran-2-methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B041840 Tetrahydro-5-methylfuran-2-methanol CAS No. 6126-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyloxolan-2-yl)methanol
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InChI

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCZHHBOJPSQUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701294619
Record name Tetrahydro-5-methyl-2-furanmethanol
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Molecular Weight

116.16 g/mol
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CAS No.

6126-49-4, 54774-28-6
Record name Tetrahydro-5-methyl-2-furanmethanol
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Record name Tetrahydro-5-methylfuran-2-methanol
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Record name Tetrahydro-5-methyl-2-furanmethanol (trans)
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Record name Tetrahydro-5-methyl-2-furanmethanol
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Record name Tetrahydro-5-methylfuran-2-methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-methyloxolan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (5-methyloxolan-2-yl)methanol, also known as 5-methyltetrahydrofurfuryl alcohol. The synthesis of this saturated heterocyclic alcohol is of interest due to its potential applications as a specialty solvent, a monomer for polymers, and a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals. The primary routes to (5-methyloxolan-2-yl)methanol originate from renewable biomass-derived furan compounds, positioning it as a sustainable chemical intermediate.

This document details the catalytic hydrogenation of furan precursors, presenting quantitative data from various studies in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols and visual diagrams of the synthetic pathways to aid in laboratory-scale synthesis and process development.

Core Synthesis Pathways

The synthesis of (5-methyloxolan-2-yl)methanol is predominantly achieved through the catalytic hydrogenation of furan-based platform molecules. This process involves the saturation of the furan ring and the reduction of a functional group at the 2-position. The three primary pathways are:

  • Two-Stage Hydrogenation of 5-Methylfurfural: This is a prominent pathway involving the initial reduction of the aldehyde group to a hydroxyl group, followed by the hydrogenation of the furan ring.

  • Direct Hydrogenation of 5-Methylfurfuryl Alcohol: This pathway focuses on the saturation of the furan ring of the pre-synthesized alcohol.

  • Reductive Hydrogenation of 5-Methyl-2-furoic Acid and its Esters: This route involves the simultaneous or sequential reduction of the carboxylic acid or ester functionality and the furan ring.

The following sections will delve into the specifics of these pathways, providing quantitative data and detailed experimental procedures.

Pathway 1: Hydrogenation of 5-Methylfurfural

The hydrogenation of 5-methylfurfural to (5-methyloxolan-2-yl)methanol is a two-step process occurring in a single pot. The first step is the reduction of the aldehyde group to form 5-methylfurfuryl alcohol, which is then subsequently hydrogenated to the final product.

G 5-Methylfurfural 5-Methylfurfural 5-Methylfurfuryl_Alcohol 5-Methylfurfuryl_Alcohol 5-Methylfurfural->5-Methylfurfuryl_Alcohol Hydrogenation of Aldehyde Target_Molecule (5-methyloxolan-2-yl)methanol 5-Methylfurfuryl_Alcohol->Target_Molecule Hydrogenation of Furan Ring

Pathway from 5-Methylfurfural
Pathway 2: Hydrogenation of 5-Methylfurfuryl Alcohol

This pathway begins with 5-methylfurfuryl alcohol, which can be synthesized from 5-methylfurfural or methyl 5-methyl-2-furoate.[1] The primary transformation is the saturation of the furan ring to yield (5-methyloxolan-2-yl)methanol.

G 5-Methylfurfuryl_Alcohol 5-Methylfurfuryl_Alcohol Target_Molecule (5-methyloxolan-2-yl)methanol 5-Methylfurfuryl_Alcohol->Target_Molecule Hydrogenation of Furan Ring

Pathway from 5-Methylfurfuryl Alcohol
Pathway 3: Reductive Hydrogenation of 5-Methyl-2-furoic Acid Esters

In this pathway, an ester of 5-methyl-2-furoic acid, such as methyl 5-methyl-2-furoate, is used as the starting material. The reaction involves the reduction of the ester to a primary alcohol and the hydrogenation of the furan ring.

G Methyl_5-methyl-2-furoate Methyl_5-methyl-2-furoate Target_Molecule (5-methyloxolan-2-yl)methanol Methyl_5-methyl-2-furoate->Target_Molecule Reductive Hydrogenation

Pathway from Methyl 5-methyl-2-furoate

Data Presentation: A Comparative Analysis of Catalytic Systems

The following tables summarize quantitative data for the synthesis of (5-methyloxolan-2-yl)methanol and related hydrogenations of furan derivatives.

Table 1: Hydrogenation of 5-Methylfurfural

CatalystH₂ Pressure (bar)Temperature (°C)Time (h)SolventYield of (5-methyloxolan-2-yl)methanol (%)Reference
Raney Ni501004EthanolHigh (exact value not specified)Adapted from[2]
Ru/C301206Dioxane~90Hypothetical
Pd/C401105Isopropanol~85Hypothetical

Table 2: Hydrogenation of 5-Methylfurfuryl Alcohol

CatalystH₂ Pressure (bar)Temperature (°C)Time (h)SolventYield of (5-methyloxolan-2-yl)methanol (%)Reference
Raney Ni80-100100-1502-4None>95Adapted from[2]
Rh/C50803MethanolHigh (exact value not specified)Hypothetical
PtO₂32512Acetic Acid~98Hypothetical

Experimental Protocols

The following are detailed experimental protocols for the synthesis of (5-methyloxolan-2-yl)methanol.

Protocol 1: Hydrogenation of 5-Methylfurfural using Raney Nickel

This protocol is adapted from the well-established procedure for the hydrogenation of furfural to tetrahydrofurfuryl alcohol.[2]

Materials:

  • 5-Methylfurfural

  • Raney Nickel (activated, as a slurry in water)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave with magnetic stirring and temperature control

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, add 5-methylfurfural (e.g., 10 g, 0.091 mol).

  • Add ethanol (e.g., 50 mL) as a solvent.

  • Carefully add the Raney Nickel slurry (e.g., 1 g, 10 wt% of the substrate).

  • Seal the autoclave and purge with nitrogen gas three times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for a specified time (e.g., 4 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave, and filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care, preferably kept wet.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The crude product is then purified by vacuum distillation to yield pure (5-methyloxolan-2-yl)methanol.

Protocol 2: Synthesis of 5-Methylfurfuryl Alcohol from Methyl 5-Methyl-2-furoate

This protocol describes the synthesis of the intermediate, 5-methylfurfuryl alcohol, via the reduction of methyl 5-methyl-2-furoate.[1]

Materials:

  • Methyl 5-methyl-2-furoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Ice bath

  • Sodium sulfate (anhydrous)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, a suspension of LiAlH₄ (e.g., 1.5 g, 0.04 mol) in anhydrous diethyl ether (e.g., 50 mL) is prepared.

  • The suspension is cooled in an ice bath.

  • A solution of methyl 5-methyl-2-furoate (e.g., 5 g, 0.036 mol) in anhydrous diethyl ether (e.g., 20 mL) is added dropwise from the dropping funnel to the LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined ether filtrates are dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to yield crude 5-methylfurfuryl alcohol, which can be purified by vacuum distillation.

The resulting 5-methylfurfuryl alcohol can then be hydrogenated to (5-methyloxolan-2-yl)methanol following a procedure similar to Protocol 1.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of (5-methyloxolan-2-yl)methanol via catalytic hydrogenation is depicted below.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification Charge_Reactants Charge Autoclave with Substrate, Solvent, and Catalyst Seal_Purge Seal and Purge with Nitrogen Charge_Reactants->Seal_Purge Pressurize Pressurize with Hydrogen Gas Seal_Purge->Pressurize Heat_Stir Heat and Stir at Set Temperature and Pressure Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Evaporate Solvent Removal (Rotary Evaporation) Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Final_Product Pure (5-methyloxolan-2-yl)methanol Distill->Final_Product

General Experimental Workflow

Conclusion

The synthesis of (5-methyloxolan-2-yl)methanol is readily achievable through the catalytic hydrogenation of biomass-derived furan compounds. The choice of starting material—5-methylfurfural, 5-methylfurfuryl alcohol, or esters of 5-methyl-2-furoic acid—will depend on availability and economic considerations. The use of heterogeneous catalysts such as Raney Nickel allows for straightforward product isolation and catalyst recycling, contributing to the sustainability of the process. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient synthesis of this versatile molecule. Further research may focus on the development of more selective and active catalysts to improve reaction efficiency and reduce the energy input required for the synthesis.

References

Spectroscopic Analysis of Tetrahydro-5-methylfuran-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for tetrahydro-5-methylfuran-2-methanol, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Table 1: Expected ¹H NMR Chemical Shifts
ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
-CH₃1.1 - 1.3Doublet
-CH₂- (ring)1.4 - 2.1MultipletDiastereotopic protons, complex splitting expected.
-CH- (ring, adjacent to CH₃)3.8 - 4.1Multiplet
-CH- (ring, adjacent to CH₂OH)3.9 - 4.2Multiplet
-CH₂OH3.4 - 3.7MultipletDiastereotopic protons, may appear as two separate signals.
-OHVariableSinglet (broad)Chemical shift is dependent on concentration and solvent.
Table 2: Expected ¹³C NMR Chemical Shifts
CarbonExpected Chemical Shift (ppm)
-CH₃15 - 25
-CH₂- (ring)25 - 40
-CH- (ring, adjacent to CH₃)70 - 80
-CH- (ring, adjacent to CH₂OH)80 - 90
-CH₂OH60 - 70
Table 3: Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600 - 3200Strong, broad
C-H stretch (alkane)3000 - 2850Strong
C-O stretch (ether)1150 - 1050Strong
C-O stretch (alcohol)1050 - 1000Strong
Table 4: Expected Mass Spectrometry Fragmentation
m/zProposed FragmentNotes
116[M]⁺Molecular ion peak. May be weak or absent.
101[M - CH₃]⁺Loss of a methyl group.
85[M - CH₂OH]⁺Loss of the hydroxymethyl group. A prominent peak is expected.[1]
71[C₄H₇O]⁺Further fragmentation.
43[C₃H₇]⁺ or [C₂H₃O]⁺Common fragment in aliphatic compounds.[1]
41[C₃H₅]⁺[1]

Experimental Protocols

The following are detailed, representative protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a clean, dry vial.[4]

    • Transfer the solution to a 5 mm NMR tube.

    • For referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[5]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Temperature: 298 K.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Temperature: 298 K.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal of the FT-IR spectrometer is clean.

    • Place a single drop of liquid this compound directly onto the ATR crystal.[6]

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.[7]

    • Collect the sample spectrum.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrument Parameters (GC):

    • Gas Chromatograph: Agilent 7890B or similar.[1]

    • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

  • Instrument Parameters (MS):

    • Mass Spectrometer: Agilent 5977A or similar.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram & Spectrum Extraction MS->Process_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_MS Determine MW & Fragmentation Pattern Process_MS->Interpret_MS Structure Structural Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

References

An In-depth Technical Guide to Tetrahydro-5-methylfuran-2-methanol (CAS: 6126-49-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-5-methylfuran-2-methanol, with CAS number 6126-49-4, is a furan derivative that is gaining interest in various scientific and industrial fields.[1] Also known as 5-methyltetrahydrofurfuryl alcohol, this colorless liquid possesses a sweet, ethereal odor.[1] Its structure, featuring a saturated five-membered furan ring, makes it more stable than its unsaturated counterparts.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and potential applications, with a focus on its relevance to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental setups, and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[1][3]
Molecular Weight 116.16 g/mol [3][4]
CAS Number 6126-49-4[1][3][4]
Appearance Colorless liquid[1]
Odor Sweet, ethereal[1]
Boiling Point 188-190 °C at 760 mmHg[1]
Density 1.011 g/cm³[1]
Flash Point 82 °C[1]
Solubility Information not readily available
Vapor Pressure 0.1 mmHg at 20 °C[1]
Refractive Index 1.446[1]
LogP 0.54[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]

Synthesis and Manufacturing

This compound is primarily synthesized through the catalytic hydrogenation of biomass-derived furan compounds, such as 5-hydroxymethylfurfural (HMF) or 5-methylfurfural.[2] This process involves the reduction of the furan ring and the aldehyde or alcohol functional group.

General Synthesis Pathway

The synthesis generally proceeds via a multi-step hydrogenation process where the furan ring and the exocyclic functional group are reduced. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity and yield of the desired product.

G Biomass Biomass-derived Precursors (e.g., 5-Hydroxymethylfurfural) Hydrogenation Catalytic Hydrogenation Biomass->Hydrogenation H₂, Catalyst (e.g., Ni, Ru, Pd) Product This compound Hydrogenation->Product

General synthesis pathway of this compound.
Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (Representative)

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Solvent (e.g., isopropanol, water)

  • Hydrogenation catalyst (e.g., Raney Nickel, Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C))

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Hydrogen gas source

Procedure:

  • The autoclave reactor is charged with a solution of 5-hydroxymethylfurfural in the chosen solvent.

  • The catalyst is carefully added to the reactor under an inert atmosphere.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 100-150 °C) with vigorous stirring.

  • The reaction is monitored for hydrogen uptake and/or by periodic sampling and analysis (e.g., GC-MS).

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield this compound.

Note: The specific conditions, including catalyst loading, temperature, pressure, and reaction time, need to be optimized to maximize the yield and selectivity for this compound over other potential hydrogenation products.

Analytical Methods

Standard analytical techniques are employed for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the analysis of this volatile compound. A nonpolar or mid-polar capillary column is typically used for separation, and the mass spectrum provides definitive identification. The NIST Chemistry WebBook provides mass spectral data for this compound which can be used for library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the tetrahydrofuran ring and the hydroxymethyl group provide unambiguous structural confirmation.

Applications in Research and Development

This compound has several applications that are of interest to the scientific community.

  • Solvent: It serves as a solvent in pharmaceutical production, contributing to the stability and consistency of medication formulations.[1]

  • Organic Synthesis: It is utilized as a building block in the synthesis of other organic compounds and in the manufacturing of polymers and resins.[1]

  • Flavoring Agent: Due to its sweet aroma, it is used as a flavoring agent in the food and beverage industry.[1]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available research on the specific biological activity and pharmacological effects of this compound. It has been identified as a natural product in Nicotiana tabacum (tobacco), but its physiological role in the plant is not well understood.[3]

While direct data is absent, the broader class of furan and tetrahydrofuran derivatives has been investigated for various biological activities. Some furan derivatives have shown potential as antimicrobial and anticancer agents. For researchers in drug development, the tetrahydrofuran moiety is a recognized structural motif in several approved drugs. This suggests that this compound could be a valuable starting point for the synthesis of novel bioactive molecules. The lack of existing biological data presents an opportunity for novel research into the potential pharmacological profile of this compound.

Due to the absence of specific information on its interaction with biological systems, no signaling pathway diagrams can be provided at this time. Future research is needed to explore its potential effects on cellular pathways.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can also cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated area are essential when handling this compound.

Conclusion

This compound is a versatile chemical with established applications as a solvent and a synthetic intermediate. Its production from renewable biomass sources makes it an attractive compound from a green chemistry perspective. While its physicochemical properties are well-documented, a significant knowledge gap exists regarding its biological activity and potential pharmacological applications. This presents a compelling area for future investigation by researchers and scientists in the field of drug discovery and development. The synthesis of new derivatives based on its tetrahydrofuran scaffold could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Stereoisomers of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-5-methylfuran-2-methanol is a chiral molecule with significant potential in medicinal chemistry, particularly as a scaffold in the synthesis of nucleoside analogs with antiviral and antitumor properties. The presence of two stereocenters gives rise to four distinct stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S). The spatial arrangement of the methyl and hydroxymethyl groups profoundly influences the molecule's biological activity, making the study and isolation of individual stereoisomers a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural properties, characterization, and potential therapeutic applications. While specific, detailed synthetic protocols and comparative biological data for all four isomers are not extensively available in public literature, this document outlines established methodologies for their synthesis and separation based on related compounds and general principles in stereoselective chemistry.

Introduction

The furan ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds.[1][2][3][4] Its saturated form, tetrahydrofuran, serves as a key structural component in many pharmaceuticals and natural products. This compound, a substituted tetrahydrofuran, possesses two chiral centers at the C2 and C5 positions, leading to the existence of two pairs of enantiomers: the cis-diastereomers ((2S,5S) and (2R,5R)) and the trans-diastereomers ((2S,5R) and (2R,5S)).

The stereochemistry of these isomers is paramount, as it dictates their interaction with chiral biological targets such as enzymes and receptors. It is well-established in pharmacology that different stereoisomers of a drug can exhibit widely varying efficacy, metabolism, and toxicity profiles. Notably, the cis-isomer of this compound has been identified as a valuable building block in the synthesis of antiviral and antitumor agents, where it often serves as a mimic of the sugar moiety in nucleoside analogs.[5] This underscores the critical need for robust methods to access stereochemically pure isomers for thorough biological evaluation.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below. The relative orientation of the methyl and hydroxymethyl groups defines the diastereomeric relationship (cis or trans), while the absolute configuration at each stereocenter defines the specific enantiomer.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_S (2S,5S) cis_R (2R,5R) cis_S->cis_R Enantiomers trans_S (2S,5R) cis_S->trans_S Diastereomers trans_R (2R,5S) cis_S->trans_R Diastereomers cis_R->trans_S Diastereomers cis_R->trans_R Diastereomers trans_S->trans_R Enantiomers G cluster_synthesis Stereoselective Synthesis Workflow start Chiral Starting Material (e.g., from chiral pool) step1 Multi-step Synthesis (e.g., asymmetric reduction, alkylation, cyclization) start->step1 step2 Diastereoselective Cyclization (e.g., acid-catalyzed) step1->step2 product Target Stereoisomer step2->product purification Purification (e.g., chromatography) product->purification G cluster_separation Chiral HPLC Separation Workflow sample Mixture of Stereoisomers hplc Chiral HPLC System (Chiral Stationary Phase) sample->hplc separation Differential Interaction with CSP hplc->separation detection Detection (e.g., UV, MS) separation->detection isomers Separated Stereoisomers detection->isomers G cluster_pathway Hypothetical Signaling Pathway of a Nucleoside Analog drug Nucleoside Analog (with specific stereoisomer) uptake Cellular Uptake drug->uptake phosphorylation Phosphorylation by Cellular/Viral Kinases uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate inhibition Inhibition of Viral/Cellular DNA/RNA Polymerase triphosphate->inhibition termination Chain Termination of Nucleic Acid Synthesis inhibition->termination apoptosis Induction of Apoptosis (in cancer cells) inhibition->apoptosis

References

An In-depth Technical Guide to Biomass-derived Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-5-methylfuran-2-methanol (THMFM), a bio-derived heterocyclic alcohol, is emerging as a significant platform chemical with diverse applications, particularly in the pharmaceutical and chemical industries. Its synthesis from renewable biomass resources positions it as a sustainable alternative to petroleum-based chemicals. This technical guide provides a comprehensive overview of THMFM, focusing on its synthesis from biomass, physicochemical properties, and potential applications in drug discovery and development. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of THMFM is essential for its application in research and development. The following tables summarize key physical and chemical data.

Table 1: General and Physical Properties of this compound [1][2][3][4]

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
CAS Number 6126-49-4
Appearance Colorless liquid
Boiling Point 72 °C at 12 Torr; approx. 188-190 °C at 760 mmHg
Density 0.995 g/cm³ at 25 °C
Flash Point 40.56 °C
Solubility Soluble in water

Table 2: Spectroscopic Data for this compound [2]

Spectroscopy Data
¹H NMR Spectral data available on PubChem, provided by Sigma-Aldrich Co. LLC.
¹³C NMR Spectral data available on PubChem, provided by Sigma-Aldrich Co. LLC.
IR Spectroscopy Vapor phase IR spectral data available on PubChem, provided by Sigma-Aldrich Co. LLC.
Mass Spectrometry GC-MS data available on PubChem, with a top peak at m/z 85.

Synthesis from Biomass

THMFM is primarily synthesized from lignocellulosic biomass through the conversion of carbohydrates into furanic platform chemicals, such as 5-hydroxymethylfurfural (HMF) and 5-methylfurfural (5-MF), followed by catalytic hydrogenation.

Overall Synthesis Pathway

The conversion of biomass to THMFM is a multi-step process that begins with the hydrolysis of polysaccharides into monosaccharides. These sugars are then dehydrated to form furanic intermediates, which are subsequently hydrogenated to yield THMFM.

Biomass to THMFM Pathway Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., Acid Hydrolysis) Biomass->Pretreatment Sugars C5/C6 Sugars (Xylose/Fructose) Pretreatment->Sugars Dehydration Dehydration Sugars->Dehydration HMF_MF 5-Hydroxymethylfurfural (HMF) or 5-Methylfurfural (5-MF) Dehydration->HMF_MF Hydrogenation Catalytic Hydrogenation HMF_MF->Hydrogenation THMFM This compound (THMFM) Hydrogenation->THMFM

Biomass to THMFM Synthesis Pathway
Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to THMFM

This protocol is a representative procedure synthesized from various literature sources on the catalytic hydrogenation of furan derivatives.[5][6][7][8]

Objective: To synthesize this compound (THMFM) via the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF).

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Catalyst: 5% Ruthenium on carbon (Ru/C)

  • Solvent: Deionized water or a primary alcohol (e.g., methanol, ethanol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Preparation: If not commercially available, the Ru/C catalyst is prepared by impregnating a carbon support with a solution of a ruthenium precursor (e.g., RuCl₃), followed by drying and reduction under a hydrogen atmosphere.

  • Reaction Setup:

    • The autoclave reactor is thoroughly cleaned and dried.

    • A solution of HMF (e.g., 5-10 wt%) in the chosen solvent is prepared.

    • The HMF solution and the Ru/C catalyst (e.g., 1-5 wt% relative to HMF) are charged into the reactor.

  • Hydrogenation Reaction:

    • The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 2-5 MPa).

    • The reaction mixture is heated to the target temperature (e.g., 100-150 °C) while stirring vigorously to ensure good mixing and mass transfer.

    • The reaction is allowed to proceed for a specified duration (e.g., 4-8 hours), during which hydrogen consumption may be monitored.

  • Product Work-up:

    • After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

    • The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.

    • The solvent is removed from the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Analysis:

    • The crude product can be purified by distillation under reduced pressure.

    • The purity of the final product and the yield of the reaction are determined by GC-MS analysis.

Table 3: Illustrative Quantitative Data for HMF Hydrogenation [6][7][8]

CatalystSolventTemperature (°C)H₂ Pressure (MPa)HMF Conversion (%)THMFM Selectivity (%)
5% Ru/CWater1204>99~85
5% Pd/CEthanol100398~70
Raney NiIsopropanol1505>99~90

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### **4. Applications in Drug Discovery and Development**

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. [[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmf36SOtxAa4rlCIvzQ-hnmkecAc6INhBWD5sQTraIwbEJIdwqLZrpN9CwkU0PZ7rxyB0ag9gRYnejZnf5qHUr-jVl0z349ldv589spwLlCbEKP5sIsVdN_FlDENSJkMnvhDvjrnqn02KhrDY%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpALNnI9LhyaL-o2XkUlrvDtvxqjjQrwzvGmHRFt7bxnNwLBxf-6KW7SRAnt-IiMbXHnvTnrl2KKfNxE-nqJWpd_-JEXbha-iogVJo-rl1Vvgy7pDkI_cXPUFfWT1a4TWqHztc)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdLCZubG6wOMCVl7_teYsKBhQ2MO6KzPFpmn6L_tNN9vGzOYsHz77BLPv4zH4UjXzdlYvkCdXm0EXpP7bpzPtjPx6_ynoqSPf42O8R6Ey8lkMpOmnqlt09L7zqHhUWFkbguViOJ6-pPG2wZXu0GgL11dxkw-pguRXPodZGlkydsZtdihM_47pi7UHqcdd3pa15_ES-gS-_5yTitMLmpZZDMKE-ar3gD27VvPPPkocU9EDRdZZGU0I%3D)]THMFM, as a functionalized tetrahydrofuran derivative, serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic activities.

#### **4.1. Role as a Pharmaceutical Building Block**

The hydroxyl and methyl groups of THMFM, along with the tetrahydrofuran ring, provide multiple points for chemical modification, making it a versatile starting material for the synthesis of a variety of drug candidates. [[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-T-knHruJbBGYJVXEtVoTYzSnjRFUWElrKMfEJYNv_t_7Ld5fRK2i6n497XleNtwnLlzrRjzVCNn7qndEdKEOkt-snhy1eGnzubIsjeJufib67lBLudOtE3cn67lS7OL_a3MDukZkLfCB5MQ%3D)]For instance, the tetrahydrofuran ring is a key component in several HIV protease inhibitors, where the oxygen atom can participate in crucial hydrogen-bonding interactions with the enzyme's active site.
[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-T-knHruJbBGYJVXEtVoTYzSnjRFUWElrKMfEJYNv_t_7Ld5fRK2i6n497XleNtwnLlzrRjzVCNn7qndEdKEOkt-snhy1eGnzubIsjeJufib67lBLudOtE3cn67lS7OL_a3MDukZkLfCB5MQ%3D)]
While direct examples of THMFM being a precursor to a marketed drug are not abundant in publicly available literature, its structural similarity to other biologically active tetrahydrofuran derivatives suggests its potential in the synthesis of novel antiviral, anticancer, and anti-inflammatory agents.
[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHYAp-1CEHN2rIBApQpuWEadh_Jzi7RXGm4dihSU5wBJ4PBUZ-jSYYqagpKHnlI44URKYwmK345bqyC5tR8wY3vt8Pg7h_uCki2NphizE9P1pLDgyyf2J9YmaMFJfh4mjG1XKqRwmZ66hjvyBVxnloVYRFG-xjkUAkXiUkiG3FTvSYE1UBofrBee9yuLBppBPSAkT72j-Wb6rgqeCl3xIL7dZLsfsPeaNYbDB6J0270cmDIOIXXGSSoYknICLxuqlRsA%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH73oqPm1z8AQiMVlODKwD4hi3sVJV0g2-0jU7TuOWVoeIX8qRd-wIND08TeaUtoOAJf8okSurBoZrSm20E4LEmI6e9mOCxQ59RAsiW7oLG8ciQLNHMj15BX3h7IOaGK89KbKmDIVojUyrrP_gf5p-lu5ANY64GkckQ5baROgGElbyACBDptmJUBbukOKNguwOEWX3ObIHNHDHojAbQJKyliNYex4h19Tk%3D)]
#### **4.2. Potential Biological Activities and Signaling Pathways**

Furan and tetrahydrofuran derivatives have been reported to exhibit a wide range of biological activities. [[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHYAp-1CEHN2rIBApQpuWEadh_Jzi7RXGm4dihSU5wBJ4PBUZ-jSYYqagpKHnlI44URKYwmK345bqyC5tR8wY3vt8Pg7h_uCki2NphizE9P1pLDgyyf2J9YmaMFJfh4mjG1XKqRwmZ66hjvyBVxnloVYRFG-xjkUAkXiUkiG3FTvSYE1UBofrBee9yuLBppBPSAkT72j-Wb6rgqeCl3xIL7dZLsfsPeaNYbDB6J0270cmDIOIXXGSSoYknICLxuqlRsA%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH73oqPm1z8AQiMVlODKwD4hi3sVJV0g2-0jU7TuOWVoeIX8qRd-wIND08TeaUtoOAJf8okSurBoZrSm20E4LEmI6e9mOCxQ59RAsiW7oLG8ciQLNHMj15BX3h7IOaGK89KbKmDIVojUyrrP_gf5p-lu5ANY64GkckQ5baROgGElbyACBDptmJUBbukOKNguwOEWX3ObIHNHDHojAbQJKyliNYex4h19Tk%3D)]These activities are often attributed to the ability of the heterocyclic ring to interact with biological targets. While specific signaling pathways modulated by THMFM have not been elucidated, we can infer potential areas of interest based on the activities of related compounds.

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Inferred Biological Relevance of THMFM
For example, some furan-containing compounds have been shown to modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX). O[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHYAp-1CEHN2rIBApQpuWEadh_Jzi7RXGm4dihSU5wBJ4PBUZ-jSYYqagpKHnlI44URKYwmK345bqyC5tR8wY3vt8Pg7h_uCki2NphizE9P1pLDgyyf2J9YmaMFJfh4mjG1XKqRwmZ66hjvyBVxnloVYRFG-xjkUAkXiUkiG3FTvSYE1UBofrBee9yuLBppBPSAkT72j-Wb6rgqeCl3xIL7dZLsfsPeaNYbDB6J0270cmDIOIXXGSSoYknICLxuqlRsA%3D%3D)]thers have demonstrated anticancer activity, although the precise mechanisms and signaling pathways involved are often complex and compound-specific. T[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-akZ9P2NZcXNnnLDGb-OrvN26YpazyC5SKxm6WyBVXqzxz8CY_guGH95jtbW0Dbz4pXS0R7JcqXRPgHY5bscinDUOOjTUc6bITO8PAjqDIZ4zk1OnkSyoomnidtPnghY6xZ8_X-7y3Q%3D%3D)]he antiviral potential of nucleoside analogues containing furanose or modified furanose rings is well-established, and non-nucleoside inhibitors containing furan moieties have also been explored. [[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-T-knHruJbBGYJVXEtVoTYzSnjRFUWElrKMfEJYNv_t_7Ld5fRK2i6n497XleNtwnLlzrRjzVCNn7qndEdKEOkt-snhy1eGnzubIsjeJufib67lBLudOtE3cn67lS7OL_a3MDukZkLfCB5MQ%3D)]Researchers working with THMFM are encouraged to screen for a broad range of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antibacterial effects. Subsequent mechanistic studies would then be required to identify the specific signaling pathways involved. ### **5. Conclusion** this compound is a promising biomass-derived platform chemical with significant potential in the chemical and pharmaceutical industries. Its sustainable synthesis from renewable resources, coupled with its versatile chemical functionality, makes it an attractive building block for the development of new materials and therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating further research and development inthis exciting field. The continued exploration of THMFM and other biomass-derived chemicals will be crucial in the transition to a more sustainable and bio-based economy.

References

An In-depth Technical Guide to the Safety and Handling of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetrahydro-5-methylfuran-2-methanol (CAS No. 6126-49-4), a versatile solvent and intermediate used in the pharmaceutical and chemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[1][2][3]
Molecular Weight 116.16 g/mol [2][3]
Appearance Colorless liquid[1]
Odor Sweet, ethereal[1]
Boiling Point 497.9°C at 760 mmHg[1][3]
Flash Point 254.9°C[1][3]
Density 1.147 g/cm³[1][3]
Vapor Pressure 4.75E-10 mmHg at 25°C[1][3]
Water Solubility 1.833e+005 mg/L at 25°C (estimated)[4]
LogP (Octanol/Water Partition Coefficient) 0.54620[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard StatementSource
Flammable Liquids Category 3H226: Flammable liquid and vapor[2]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2]

Signal Word: Warning[2]

Hazard Pictograms:

  • Flame (for flammability)

  • Exclamation Mark (for acute toxicity and eye irritation)

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure and prevent accidents. The following logical workflow outlines the key stages of safe handling for this compound.

Safe_Handling_Workflow cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency Response Review SDS Review SDS Risk Assessment Risk Assessment Review SDS->Risk Assessment Informs Gather PPE Gather PPE Risk Assessment->Gather PPE Dictates Chemical Handling Chemical Handling Gather PPE->Chemical Handling Decontamination Decontamination Chemical Handling->Decontamination Spill Spill Chemical Handling->Spill Fire Fire Chemical Handling->Fire Exposure Exposure Chemical Handling->Exposure Engineering Controls Engineering Controls Engineering Controls->Chemical Handling Protects during Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Decontamination->Storage

A logical workflow for the safe handling of chemicals.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[5][6]

  • Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge, which can ignite flammable vapors.[7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[5][6]

  • Skin and Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[5]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Experimental Safety Protocols

The following sections summarize the methodologies for key toxicological assessments, based on OECD guidelines. These are provided to give researchers an understanding of the experimental basis for the hazard classifications.

Acute Oral Toxicity (Based on OECD Guideline 420)

This test is designed to determine the short-term toxic effects of a substance when ingested.

Methodology:

  • Animal Model: Typically, rats are used.[10]

  • Dosing: The test substance is administered in a single dose via gavage.[11] A sighting study with a single animal is performed to determine the appropriate starting dose for the main study.[12]

  • Dose Levels: The main study uses fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[12]

  • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[12] Body weight is recorded weekly.[11]

  • Endpoint: The test identifies the dose that causes evident toxicity but not more than one death, which is then used for hazard classification.[7]

Skin Corrosion/Irritation (Based on OECD Guideline 431)

This in vitro test assesses the potential of a substance to cause irreversible skin damage.

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of human skin.[1][2]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[1][13]

  • Exposure: The tissue is exposed for specific time points (e.g., 3 minutes and 60 minutes).[3]

  • Viability Assessment: After exposure, cell viability is measured using a quantitative assay, such as the MTT assay, which measures the enzymatic conversion of a dye by living cells.[1]

  • Classification: The substance is classified as corrosive or non-corrosive based on the reduction in cell viability compared to a negative control.[3][9]

Serious Eye Damage/Eye Irritation (Based on OECD Guideline 437)

The Bovine Corneal Opacity and Permeability (BCOP) test is an in vitro method to identify substances that can cause serious eye damage.

Methodology:

  • Test System: Freshly isolated bovine corneas are used.[6][14]

  • Application: The test substance is applied to the epithelial surface of the cornea.[15]

  • Endpoints: Two key parameters are measured:

    • Opacity: The cloudiness of the cornea is quantified using an opacitometer.[14][15]

    • Permeability: The passage of a dye (sodium fluorescein) through the cornea is measured with a spectrophotometer, indicating damage to the corneal barrier.[6][14][15]

  • Scoring: The opacity and permeability measurements are combined to calculate an In Vitro Irritancy Score (IVIS), which is used to classify the substance's potential for eye irritation.[6]

Generalized Toxicity Pathway

While the specific signaling pathway for this compound toxicity is not extensively documented in publicly available literature, a common mechanism for the toxicity of simple alcohols involves metabolic activation to more toxic compounds. The following diagram illustrates this general principle, using the well-understood pathway of methanol as an example.

Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Toxicity Parent_Alcohol Parent Alcohol (e.g., Methanol) Aldehyde Aldehyde (e.g., Formaldehyde) Parent_Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid (e.g., Formic Acid) Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Mitochondrial_Dysfunction Mitochondrial Dysfunction (Inhibition of Cytochrome c Oxidase) Carboxylic_Acid->Mitochondrial_Dysfunction Metabolic_Acidosis Metabolic Acidosis Carboxylic_Acid->Metabolic_Acidosis Cell_Death Cell Death / Tissue Damage Mitochondrial_Dysfunction->Cell_Death Metabolic_Acidosis->Cell_Death

Generalized metabolic activation and toxicity pathway for a simple alcohol.

In this generalized pathway, the parent alcohol is metabolized in the liver, first to an aldehyde and then to a carboxylic acid.[16][17][18][19] This latter metabolite is often the primary mediator of toxicity, leading to cellular damage through mechanisms such as mitochondrial dysfunction and metabolic acidosis.[16][18][19]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water. Seek medical attention if irritation develops.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][9]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[5][6] Keep away from heat, sparks, and open flames.[5]

  • Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[5][6]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are adequately trained in its safe handling.

References

Solubility Profile of Tetrahydro-5-methylfuran-2-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrahydro-5-methylfuran-2-methanol (CAS No. 6126-49-4), a versatile solvent and chemical intermediate. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this document combines reported values with qualitative assessments based on chemical structure and comparisons with analogous compounds. Furthermore, it details standardized experimental protocols to enable researchers to determine solubility in specific solvent systems.

Core Concepts: Understanding the Solubility of this compound

This compound, also known as 5-methyltetrahydrofurfuryl alcohol, is a colorless liquid with the molecular formula C6H12O2.[1] Its structure, featuring both a polar hydroxyl (-OH) group and a cyclic ether moiety, governs its solubility characteristics. The hydroxyl group allows for hydrogen bonding, suggesting good solubility in polar solvents. The overall carbon skeleton and the ether linkage also contribute to its interaction with a range of organic solvents. The compound is utilized as a solvent in the pharmaceutical industry, indicating its utility in dissolving various active pharmaceutical ingredients and excipients.[1]

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that where specific quantitative data is unavailable, qualitative descriptors are provided based on the solubility of structurally similar compounds like tetrahydrofurfuryl alcohol, which is reported to be miscible with water, ethanol, and most organic solvents.[2][3]

SolventChemical FormulaPolarityQuantitative Solubility (at 25 °C unless noted)Qualitative Solubility
WaterH₂OPolar Protic1.833 x 10⁵ mg/L (estimated)[4]Soluble
ChloroformCHCl₃Polar AproticData not availableSlightly Soluble[5]
Ethyl AcetateC₄H₈O₂Polar AproticData not availableSlightly Soluble[5]
EthanolC₂H₅OHPolar ProticData not availableExpected to be Miscible
MethanolCH₃OHPolar ProticData not availableExpected to be Miscible
AcetoneC₃H₆OPolar AproticData not availableExpected to be Miscible
TolueneC₇H₈NonpolarData not availableExpected to be Soluble
HexaneC₆H₁₄NonpolarData not availableExpected to be Sparingly Soluble to Insoluble

Note: The qualitative assessments for ethanol, methanol, acetone, toluene, and hexane are based on the general principle of "like dissolves like" and the known miscibility of the closely related compound, tetrahydrofurfuryl alcohol. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and formulation. The following are standard methodologies for quantifying the solubility of a compound like this compound in various solvents.

Isothermal Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solute should be visible to confirm saturation.

  • Phase Separation: The agitation is stopped, and the mixture is allowed to stand at the same constant temperature to allow the undissolved solute to settle.

  • Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

  • Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A common and accurate method for volatile and semi-volatile compounds. A calibration curve is prepared using standard solutions of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds or when derivatization is preferred.

    • Gravimetric Analysis: The solvent from a known volume of the filtered aliquot is evaporated, and the mass of the remaining solute is measured. This method is simpler but may be less accurate for highly soluble compounds.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100g of solvent).

Visual Method for Miscibility

For determining if this compound is fully miscible with a liquid solvent.

Methodology:

  • Initial Observation: Add a small, known volume of this compound to a test tube or small vial.

  • Titration with Solvent: Gradually add the solvent of interest in small increments, agitating the mixture after each addition.

  • Endpoint Determination: Observe the mixture for any signs of phase separation (i.e., the formation of two distinct layers) or turbidity.

  • Assessment:

    • If a single, clear phase is maintained at all proportions, the two liquids are considered miscible.

    • If phase separation occurs, the liquids are immiscible or partially miscible. The approximate solubility can be noted at the point where the solution becomes cloudy or separates.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the intended application.

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Crystallization, Formulation) polarity Consider Polarity of This compound (Polar) start->polarity polar_solvent Select Polar Solvents (e.g., Water, Ethanol, Acetone) polarity->polar_solvent  Match Polarity nonpolar_solvent Select Nonpolar Solvents (e.g., Hexane, Toluene) polarity->nonpolar_solvent  Mismatch Polarity (for extraction/separation) miscibility_test Perform Miscibility/Solubility Test (Visual or Isothermal Saturation) polar_solvent->miscibility_test nonpolar_solvent->miscibility_test is_soluble Is Solubility in the Desired Range? miscibility_test->is_soluble optimize Optimize Solvent System (e.g., Co-solvents, Temperature) is_soluble->optimize Yes reselect Re-evaluate Solvent Choice is_soluble->reselect No final_solvent Final Solvent System Selected optimize->final_solvent reselect->polarity

Caption: A flowchart outlining the decision-making process for selecting a suitable solvent system for this compound.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. It can cause serious eye irritation.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to Tetrahydro-5-methylfuran-2-methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of the commercial sources, physicochemical properties, synthesis, and potential applications of Tetrahydro-5-methylfuran-2-methanol (CAS No. 6126-49-4), a versatile heterocyclic compound with emerging relevance in various scientific domains.

Introduction

This compound, a derivative of furan, is a heterocyclic organic compound that has garnered interest in the fields of flavor and fragrance, as well as in the broader chemical industry for its potential as a solvent and a synthetic building block.[1] Its structural similarity to other biologically active furan derivatives suggests potential, yet largely unexplored, applications in pharmaceutical research and drug development.[2][3][4][5][6] This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, potential synthetic routes, and known biological context of this compound to support researchers and drug development professionals in their endeavors.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The available purities and quantities vary among suppliers. A summary of commercial sources is provided in the table below.

SupplierProduct NamePurityQuantity
LookChemThis compoundNot SpecifiedInquire
Alfa ChemistryThis compoundNot SpecifiedInquire
Angene International LimitedThis compoundNot SpecifiedInquire
ChemicalBookThis compoundNot SpecifiedInquire
SmoleculeThis compoundNot SpecifiedInquire

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and analysis. Key properties are summarized in the table below.

PropertyValue
CAS Number 6126-49-4
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
IUPAC Name (5-methyltetrahydrofuran-2-yl)methanol
Boiling Point 497.9 °C at 760 mmHg
Density 1.147 g/cm³
Flash Point 254.9 °C
Appearance Colorless liquid
Odor Sweet, ethereal

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of this compound are not extensively documented in readily available literature, this section provides a potential synthetic approach based on related chemistry and an analytical methodology for its detection and quantification.

Potential Synthesis via Catalytic Hydrogenation

The synthesis of this compound can be conceptually approached through the catalytic hydrogenation of a suitable furan precursor, such as 5-methylfurfuryl alcohol. This process would involve the saturation of the furan ring. While a direct protocol for this specific conversion is not available, the general principles of heterogeneous catalytic hydrogenation of furan derivatives can be applied.

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Outline:

  • Catalyst Preparation: A noble metal catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C), would be selected based on its efficacy in furan ring hydrogenation.

  • Reaction Setup: The precursor, 5-methylfurfuryl alcohol, would be dissolved in a suitable solvent like methanol or ethanol in a high-pressure autoclave. The catalyst would then be added to this solution.

  • Hydrogenation: The reactor would be sealed, purged with an inert gas, and then pressurized with hydrogen gas. The reaction mixture would be heated and stirred for a specified duration to facilitate the complete saturation of the furan ring. Reaction conditions (temperature, pressure, and time) would need to be optimized.

  • Work-up and Purification: After the reaction, the catalyst would be filtered off. The solvent would be removed under reduced pressure, and the resulting crude product would be purified using techniques such as vacuum distillation or column chromatography to isolate this compound.

Analytical Method: UHPLC-MS for Detection and Quantification

An ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method can be employed for the detection and quantification of this compound in various matrices, as demonstrated in the analysis of fermented beverages.[7]

Experimental Workflow for Analysis:

Caption: Workflow for the analysis of this compound using UHPLC-MS.

Methodology Details:

  • Sample Preparation: A liquid sample would be prepared by dilution with a suitable solvent. For solid samples, a solvent extraction (e.g., with methanol or acetonitrile) followed by centrifugation and filtration through a 0.22 µm filter would be necessary.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of small organic molecules.

    • Mobile Phase: A gradient elution with water (containing a small amount of formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode would be optimized.

    • Scan Mode: Full scan mode for initial identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification to enhance sensitivity and selectivity.

    • Data Analysis: The retention time and the mass-to-charge ratio (m/z) of the analyte would be compared to a pure standard of this compound for identification and quantification.

Biological Activity and Potential Applications

The direct biological activity and toxicological profile of this compound are not extensively studied. However, the broader class of furan derivatives is known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4][5][6] This suggests that this compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

Its primary documented role is as a volatile aroma compound found in fermented beverages like sea buckthorn juice.[7] In the pharmaceutical industry, it has been suggested for use as a solvent in medication manufacturing.[1]

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the interaction of this compound with any specific signaling pathways. Further research is required to elucidate any potential biological targets and mechanisms of action.

Conclusion

This compound is a commercially available compound with well-defined physicochemical properties. While detailed experimental protocols for its synthesis and specific biological applications are still emerging, its structural relationship to other bioactive furan derivatives makes it a compound of interest for researchers in drug discovery and development. The analytical methods for its detection are established, providing a solid foundation for future pharmacological and toxicological studies. This guide serves as a foundational resource to stimulate and support further investigation into the potential of this versatile molecule.

References

Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound tetrahydro-5-methylfuran-2-methanol, including its IUPAC nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (5-methyloxolan-2-yl)methanol [1].

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial listings. These include:

  • Tetrahydro-5-methyl-2-furanmethanol[1][2]

  • 5-Methyltetrahydrofuran-2-methanol[3]

  • (5-Methyltetrahydrofuran-2-yl)methanol[1][4]

  • 5-Methyl-2-tetrahydrofuranmethanol[1][3]

  • Furfuryl alcohol, tetrahydro-5-methyl-[1][5][6]

  • 5-Methyl tetrahydrofurfuryl alcohol[6]

  • (5-methyloxolan-2-yl)methanol[1][2]

  • 5-(Hydroxymethyl)tetrahydro-2-furanol[1][5][6]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 6126-49-4 [1][2][3][6].

Physicochemical Properties

A summary of the key physical and chemical properties of (5-methyloxolan-2-yl)methanol is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C6H12O2[2][3][7]
Molecular Weight 116.16 g/mol [1][2][7]
Appearance Colorless liquid[3]
Odor Sweet, ethereal[3]
Boiling Point 497.9 °C at 760 mmHg (Predicted)[3][7]
Density 1.147 g/cm³ (Predicted)[3][7]
Flash Point 254.9 °C (Predicted)[3][7]
Refractive Index 1.582 (Predicted)[3]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 1[2][7]
Topological Polar Surface Area 29.5 Ų[2]
XLogP3 0.4[7]

Experimental Protocol: Synthesis of (5-methyloxolan-2-yl)methanol

The synthesis of (5-methyloxolan-2-yl)methanol is commonly achieved through the catalytic hydrogenation of furan-based platform molecules, such as 5-hydroxymethylfurfural (HMF) or 2-hydroxymethyl-5-methylfuran. The following protocol details a representative procedure based on the hydrogenation of 2-hydroxymethyl-5-methylfuran.

Objective: To synthesize (5-methyloxolan-2-yl)methanol via the catalytic hydrogenation of 2-hydroxymethyl-5-methylfuran.

Materials:

  • 2-hydroxymethyl-5-methylfuran (Substrate)

  • Isopropyl alcohol (Solvent)

  • Raney® Nickel (Catalyst)[2]

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas (for inerting)

  • Standard glassware for organic synthesis

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge[2]

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • In a chemical fume hood, carefully wash a pre-weighed amount of Raney® Nickel catalyst with deionized water and then with isopropyl alcohol to remove any residual storage solution.

    • Charge the high-pressure autoclave reactor with the washed Raney® Nickel catalyst. A typical catalyst loading is in the range of 5-10% by weight relative to the substrate.

    • Add a solution of 2-hydroxymethyl-5-methylfuran dissolved in isopropyl alcohol to the reactor.

  • Inerting the Reactor:

    • Seal the autoclave reactor securely.

    • Purge the reactor with nitrogen gas several times to remove any air and ensure an inert atmosphere. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure. While specific pressures can vary, a range of 10 to 50 bar is often employed for such hydrogenations.

    • Begin stirring the reaction mixture to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Heat the reactor to the target temperature. A relatively mild temperature of 40 °C has been reported for this conversion.

    • Maintain the reaction at the set temperature and pressure for a specified duration, for example, 3 hours. Monitor the reaction progress by observing the uptake of hydrogen gas.

  • Reaction Quenching and Product Isolation:

    • Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas from the reactor in a safe manner.

    • Purge the reactor with nitrogen gas to remove any residual hydrogen.

    • Open the reactor and carefully filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent.

    • Wash the recovered catalyst with a small amount of fresh isopropyl alcohol to ensure complete recovery of the product.

  • Purification:

    • Combine the filtrate and the washings.

    • Remove the isopropyl alcohol solvent using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation if necessary to obtain high-purity (5-methyloxolan-2-yl)methanol.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Raney® Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and a properly rated autoclave.

Visualizations

The following diagrams illustrate key relationships and a simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.

Compound (5-methyloxolan-2-yl)methanol IUPAC_Name IUPAC Name: (5-methyloxolan-2-yl)methanol Compound->IUPAC_Name is identified by Synonyms Synonyms: - Tetrahydro-5-methyl-2-furanmethanol - 5-Methyltetrahydrofuran-2-methanol - ... Compound->Synonyms is also known as CAS_Number CAS Number: 6126-49-4 Compound->CAS_Number is registered as

Caption: Logical relationship of (5-methyloxolan-2-yl)methanol and its identifiers.

cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Product & Separation Substrate 2-hydroxymethyl-5-methylfuran Reaction Catalytic Hydrogenation (Isopropyl Alcohol, 40°C, 3h) Substrate->Reaction Hydrogen Hydrogen (H₂) Hydrogen->Reaction Catalyst Raney® Nickel Catalyst->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Product (5-methyloxolan-2-yl)methanol Evaporation Solvent Evaporation Filtration->Evaporation Evaporation->Product

Caption: Simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.

References

Methodological & Application

Application Notes and Protocols: Tetrahydro-5-methylfuran-2-methanol (THMFM) as a Biofuel Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetrahydro-5-methylfuran-2-methanol (THMFM) as a potential biofuel additive. Due to the limited availability of direct experimental data on THMFM in this specific application, this document also draws upon information from structurally similar furan-based compounds and outlines generalized experimental protocols for its evaluation.

Introduction

This compound (THMFM), also known as 5-methyltetrahydrofurfuryl alcohol, is a biomass-derived cyclic ether with potential applications as a biofuel additive.[1][2][3][4][5][6] Its molecular structure, featuring a saturated furan ring and a hydroxyl group, suggests properties that could be beneficial for internal combustion engines, such as improved combustion characteristics and reduced emissions. THMFM can be synthesized from 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from the dehydration of cellulosic and lignocellulosic biomass. This positions THMFM as a promising candidate in the development of sustainable and renewable transportation fuels.

Physicochemical Properties of THMFM

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a fuel component, including its storage, blending with conventional fuels, and performance in an engine.

PropertyValueUnit
Molecular Formula C6H12O2-
Molecular Weight 116.16 g/mol
CAS Number 6126-49-4-
Density 1.147g/cm³
Boiling Point 497.9°C at 760 mmHg
Flash Point 254.9°C
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 1-
Vapor Pressure 4.75E-10mmHg at 25°C

Table 1: Physicochemical properties of this compound. Data sourced from various chemical databases.[7]

Potential Performance as a Biofuel Additive (Hypothesized)

Direct experimental data on the performance of THMFM as a biofuel additive is limited. However, based on the performance of similar furan derivatives like 2-methylfuran (MF) and 2,5-dimethylfuran (DMF), the following effects can be hypothesized. It is crucial to note that these are projections and require experimental validation.

Performance MetricExpected Impact of THMFM AdditionRationale (Based on Similar Compounds)
Octane Number (RON/MON) IncreaseFuran-based compounds often exhibit high octane numbers, which can enhance the anti-knock properties of gasoline.[8]
Energy Density DecreaseThe presence of oxygen in the molecule typically lowers the energy density compared to hydrocarbons in gasoline.
Engine Power & Torque Potential for slight decreaseThe lower energy density might lead to a slight reduction in power and torque output if not compensated by other factors.
Brake Thermal Efficiency Potential for increaseThe oxygen content can lead to more complete combustion, potentially improving thermal efficiency.[8]
Regulated Emissions (CO, HC) DecreaseThe inherent oxygen in THMFM can promote more complete combustion, leading to lower carbon monoxide and unburned hydrocarbon emissions.[9][10][11]
Regulated Emissions (NOx) Potential for increaseThe improved combustion and higher combustion temperatures can sometimes lead to an increase in nitrogen oxide formation.[9]
Unregulated Emissions (e.g., Aldehydes) Potential for increaseThe oxygenated nature of the fuel additive may lead to the formation of aldehydes as combustion byproducts.[12]

Table 2: Hypothesized performance of THMFM as a biofuel additive based on data from similar furan-based compounds.

Experimental Protocols

The following are detailed, generalized protocols for evaluating the performance of THMFM as a biofuel additive. These protocols are based on standard ASTM methods and common practices in the field of biofuel research.

Fuel Blend Preparation and Characterization

Objective: To prepare stable blends of THMFM with a base gasoline and to characterize their fundamental properties.

Protocol:

  • Blending: Prepare blends of THMFM with a certified base gasoline (e.g., RON95) at various volume percentages (e.g., 5%, 10%, 15%, 20% v/v). Ensure thorough mixing using a magnetic stirrer or a vortex mixer for at least 30 minutes.

  • Stability Test: Store the blends in sealed containers at room temperature and under refrigerated conditions (4°C) for a period of 30 days. Visually inspect for any phase separation or precipitation daily.

  • Property Measurement:

    • Density: Measure the density of each blend according to ASTM D4052 .

    • Viscosity: Determine the kinematic viscosity at 40°C using a viscometer following ASTM D445 .[13][14]

    • Octane Number (RON/MON): Measure the Research Octane Number (RON) and Motor Octane Number (MON) using a cooperative fuel research (CFR) engine according to ASTM D2699 and ASTM D2700 , respectively.

    • Calorific Value: Determine the higher heating value of the blends using a bomb calorimeter according to ASTM D240 .

Engine Performance and Emissions Testing

Objective: To evaluate the effect of THMFM-gasoline blends on the performance and exhaust emissions of a spark-ignition (SI) engine.

Protocol:

  • Engine Setup: Utilize a single-cylinder or multi-cylinder spark-ignition engine coupled to a dynamometer. The engine should be equipped with sensors for measuring speed, torque, and fuel consumption.[8][15]

  • Test Conditions: Operate the engine at various steady-state conditions, including different engine speeds (e.g., 1500, 2500, 3500 rpm) and loads (e.g., 25%, 50%, 75%, 100% of full load).[12][16][17][18]

  • Performance Data Collection: For each test condition and fuel blend, record the following parameters:

    • Engine speed (rpm)

    • Brake torque (Nm)

    • Fuel consumption rate (g/s)

    • Calculate Brake Power (kW), Brake Mean Effective Pressure (BMEP), and Brake Thermal Efficiency (BTE).

  • Emissions Analysis:

    • Regulated Emissions: Use a gas analyzer to measure the concentrations of carbon monoxide (CO), unburned hydrocarbons (HC), and nitrogen oxides (NOx) in the exhaust gas.[12][16][17][18][19]

    • Unregulated Emissions: Employ a Fourier Transform Infrared (FTIR) spectrometer to identify and quantify unregulated emissions such as formaldehyde, acetaldehyde, and other volatile organic compounds.[12][16][17]

    • Particulate Matter: Use a smoke meter or a particle size analyzer to measure particulate matter emissions.

Visualizations

Synthesis of THMFM from Biomass

The following diagram illustrates a potential pathway for the synthesis of this compound from biomass-derived 5-(hydroxymethyl)furfural (HMF).

G Biomass Lignocellulosic Biomass HMF 5-(Hydroxymethyl)furfural (HMF) Biomass->HMF Dehydration Intermediate Furan-2-yl-methanol Derivative HMF->Intermediate Hydrogenation THMFM This compound (THMFM) Intermediate->THMFM Further Hydrogenation G cluster_0 Fuel Preparation & Characterization cluster_1 Engine Testing cluster_2 Data Analysis & Conclusion Blend Prepare THMFM-Gasoline Blends Characterize Characterize Fuel Properties (ASTM Standards) Blend->Characterize Engine Engine Performance Testing Characterize->Engine Emissions Exhaust Emissions Analysis Engine->Emissions Analyze Analyze Performance & Emissions Data Emissions->Analyze Conclude Draw Conclusions on Additive Efficacy Analyze->Conclude

References

Application Notes and Protocols for Tetrahydro-5-methylfuran-2-methanol (THMFM) as a Green Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-5-methylfuran-2-methanol (THMFM), a bio-based solvent derived from renewable resources, is emerging as a promising green alternative to conventional volatile organic compounds (VOCs) in organic synthesis. Its favorable physicochemical properties, including a high boiling point, low vapor pressure, and miscibility with a range of organic solvents, make it an attractive medium for a variety of chemical transformations. Furthermore, its derivation from lignocellulosic biomass positions it as a sustainable solvent choice, aligning with the principles of green chemistry. This document provides an overview of THMFM's properties, its synthesis from renewable feedstocks, and detailed application notes and protocols for its use in organic synthesis.

Physicochemical Properties of THMFM

A comprehensive understanding of a solvent's properties is crucial for its effective application. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C6H12O2[1][2]
Molecular Weight 116.16 g/mol [1][2]
Boiling Point 497.9°C at 760 mmHg[2]
Flash Point 254.9°C[2]
Density 1.147 g/cm³[2]
LogP 0.54620[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis of THMFM from Renewable Resources

THMFM can be synthesized from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars from biomass. The synthesis typically involves a catalytic hydrogenation process.

A proposed workflow for the synthesis of THMFM from biomass is outlined below:

Biomass Lignocellulosic Biomass Sugars C6 Sugars (e.g., Fructose, Glucose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration THMFM This compound (THMFM) HMF->THMFM Catalytic Hydrogenation

Caption: Synthesis pathway of THMFM from lignocellulosic biomass.

Applications in Organic Synthesis

While the application of THMFM as a solvent in organic synthesis is an emerging area of research, its structural similarity to other furan-based green solvents like 2-methyltetrahydrofuran (2-MeTHF) suggests its potential in a wide range of reactions. General applications include its use as a solvent in the production of pharmaceuticals, polymers, and resins, and as a flavoring agent.[3] The following sections detail potential applications based on related research.

Catalytic Hydrogenation Reactions

The hydrogenation of biomass-derived platform molecules is a key step in the production of value-added chemicals and biofuels. Given its origin from hydrogenated furan derivatives, THMFM is an excellent candidate as a solvent for such reactions, potentially enhancing the solubility of both reactants and catalysts.

Experimental Protocol: Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran (Adapted for THMFM)

This protocol is adapted from studies on similar furan-based compounds and provides a general procedure for a catalytic transfer hydrogenation reaction where THMFM could be used as a solvent.

Materials:

  • Furfural

  • Methanol (as a hydrogen donor)

  • MgO-based catalyst

  • This compound (THMFM, as solvent)

  • Gas chromatograph (for analysis)

Procedure:

  • Set up a continuous-flow fixed-bed reactor.

  • Load the reactor with the MgO-based catalyst.

  • Heat the reactor to the desired temperature (e.g., 300-400°C) under an inert atmosphere (e.g., nitrogen).

  • Prepare a feed solution of furfural in THMFM.

  • Introduce the feed solution and methanol (as a hydrogen transfer agent) into the reactor at a controlled flow rate.[4]

  • Collect the product stream and analyze the conversion of furfural and the yield of 2-methylfuran using gas chromatography.

Expected Outcome:

The reaction is expected to proceed with the conversion of furfural to 2-methylfuran. The use of THMFM as a solvent is anticipated to provide good solubility for the reactants and be stable under the reaction conditions. Quantitative data from analogous reactions using other solvents can be used as a benchmark for comparison. For example, in similar systems, high yields of 2-methylfuran have been reported.[4]

Potential in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals and fine chemicals. The choice of solvent is critical in these reactions, influencing catalyst stability, solubility of reagents, and reaction kinetics. While specific data on THMFM in these reactions is scarce, the successful application of the related solvent 2-MeTHF in Suzuki-Miyaura and other cross-coupling reactions suggests that THMFM could also be a viable green alternative.[5]

Logical Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:

cluster_0 Reaction Setup Reactants Aryl Halide + Arylboronic Acid Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Palladium Catalyst Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent THMFM Solvent->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Product Biaryl Product Heating->Product Purification Work-up & Purification Product->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Biocatalysis

The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. The choice of solvent in biocatalysis is crucial as it can significantly impact enzyme activity and stability. The application of 2-MeTHF as a co-solvent in aqueous-based biocatalytic processes has been shown to be an efficient alternative to traditional solvents like DMSO and MTBE.[6] This suggests that THMFM, with its similar furanic structure, could also be a suitable solvent for certain enzymatic reactions, particularly those involving lipases.

Conclusion and Future Outlook

This compound presents a compelling profile as a green solvent for organic synthesis. Its renewable origin, combined with favorable physical properties, makes it a sustainable alternative to conventional solvents. While detailed application data is still emerging, the successful use of structurally related furanic solvents in a variety of important organic transformations provides a strong indication of the potential of THMFM. Further research is needed to fully explore its scope in different reaction types, to quantify its performance against traditional solvents, and to establish detailed experimental protocols for its widespread adoption in academic and industrial laboratories. The development and application of THMFM will contribute to the advancement of greener and more sustainable chemical processes.

References

High-performance liquid chromatography (HPLC) method for Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: HPLC Analysis of Tetrahydro-5-methylfuran-2-methanol

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol is based on established methods for the analysis of related furan derivatives.[1][2][3]

Introduction

This compound is a heterocyclic organic compound with applications as a green solvent and a chemical intermediate in various synthetic processes, including pharmaceuticals.[4] Accurate and precise analytical methods are crucial for quality control, stability studies, and reaction monitoring. This document provides a starting point for developing a validated HPLC method tailored to specific analytical needs.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound. C18 columns are commonly used and have shown good separation for furan derivatives.[1] The selection of a suitable mobile phase is critical for achieving optimal separation and peak shape. A mixture of water and a polar organic solvent like acetonitrile or methanol is a common choice for such analyses.[5]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Run Time 10 minutes

Data Presentation

The following tables represent typical data that would be generated during method validation for the analysis of this compound.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1012500
2531000
5063000
100126500
200252000
Correlation Coefficient (r²) ≥ 0.999

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting Standard_Prep Prepare Standard Solutions Instrument_Setup Instrument Setup & Equilibration Standard_Prep->Instrument_Setup Calibration Standards Sample_Prep Prepare Sample Solutions Sample_Prep->Instrument_Setup Test Samples Injection Inject Standard/Sample Instrument_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

3. Preparation of Sample Solutions

  • Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.

  • Dissolve the sample in a small amount of methanol and then dilute to the mark with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions. It is recommended to bracket sample injections with standard injections to monitor system performance.

5. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak areas of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the key components of the HPLC method development and validation process.

HPLC_Method_Validation cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application Column_Selection Column Selection (e.g., C18) Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Detector_Settings Detector Settings (Wavelength) Mobile_Phase_Opt->Detector_Settings Specificity Specificity Detector_Settings->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness QC_Analysis Quality Control Analysis Robustness->QC_Analysis Stability_Studies Stability Studies Robustness->Stability_Studies Research Research Applications Robustness->Research

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for the GC-MS Analysis of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-5-methylfuran-2-methanol, a derivative of furan, is a compound of increasing interest in the pharmaceutical and chemical industries. It serves as a versatile solvent in various manufacturing processes and acts as a key intermediate in the synthesis of more complex organic molecules.[1] Its structural similarity to other furan derivatives necessitates precise analytical methods for its identification and quantification to ensure product quality and safety.

This document provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methods for furan derivative analysis and are intended to serve as a robust starting point for researchers in drug development and quality control.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: Mass Spectrometric Data (Electron Ionization)

ParameterValueReference
Molecular Weight116.16 g/mol PubChem CID 41171
Top m/z Peak85PubChem CID 41171
Second Highest m/z Peak41PubChem CID 41171
Third Highest m/z Peak43PubChem CID 41171

Table 2: Chromatographic Parameters

ParameterValueReference
GC ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane)[2]
Kovats Retention Index (Standard Non-polar)1075PubChem CID 41171
Estimated Retention Time~8-10 minBased on similar compounds on an HP-5MS column[2]

*The retention time is an estimate and must be determined experimentally under the specific conditions used.

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis of this compound.

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.

Materials:

  • Sample containing this compound

  • 20 mL headspace vials with screw caps and septa

  • Saturated NaCl solution

  • SPME fiber assembly with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating

  • Heater/stirrer

Protocol:

  • For liquid samples, place 5 g of the sample into a 20 mL headspace vial. For solid samples, use 1 g.

  • Add 5 mL of saturated NaCl solution to the vial.[2]

  • Seal the vial with the screw cap.

  • Equilibrate the sample at 35°C for 15 minutes with gentle agitation.[2]

  • Expose the CAR/PDMS SPME fiber to the headspace above the sample for 15 minutes at 35°C to adsorb the analytes.[2]

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

Table 3: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[2]
Injector Temperature280°C[2]
Injection ModeSplitless (for SPME) or Split (10:1 ratio for liquid injections)[2]
Oven Temperature ProgramInitial temperature of 32°C, hold for 4 min, then ramp to 200°C at 20°C/min, and hold for 3 min[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-200 amu
Scan ModeFull Scan
Ion Source Temperature230°C
Quadrupole Temperature150°C

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection SPME Solid-Phase Microextraction (SPME) Sample->SPME Extraction GC_Injection GC Injection & Separation SPME->GC_Injection Desorption MS_Detection MS Detection GC_Injection->MS_Detection Elution Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Processing Report Report Data_Analysis->Report Report Generation

GC-MS Experimental Workflow Diagram
Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analysis.

Logical_Flow start Start Analysis sample_prep Sample Preparation (SPME) start->sample_prep gc_separation GC Separation (HP-5MS Column) sample_prep->gc_separation Inject ms_ionization Mass Spectrometry (Electron Ionization) gc_separation->ms_ionization Transfer data_analysis Data Analysis (Peak Integration & Library Search) ms_ionization->data_analysis Detect quantification Quantification data_analysis->quantification end End quantification->end

References

Application Notes and Protocols for the Synthesis of Derivatives from Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from Tetrahydro-5-methylfuran-2-methanol, a versatile building block in organic synthesis. The procedures outlined below are intended to serve as a guide for the preparation of esters, ethers, and aldehydes, which are common intermediates in the development of novel chemical entities and pharmaceutical agents.

Introduction

This compound is a chiral molecule with two stereocenters, making it a valuable starting material for the synthesis of stereochemically defined compounds. Its tetrahydrofuran ring is a common motif in many natural products and biologically active molecules. The primary alcohol functionality allows for a wide range of chemical transformations, providing access to a diverse library of derivatives. This document details protocols for esterification, etherification (via Williamson ether synthesis), and oxidation to the corresponding aldehyde.

I. Synthesis of (5-Methyltetrahydrofuran-2-yl)methyl Acetate (Esterification)

Esterification of this compound provides a straightforward method to introduce an acyl group, which can modify the compound's polarity and biological activity. Acetylation is a common example of this transformation.

Experimental Protocol:

A detailed protocol for the acylation of a similar tetrahydrofuran diol suggests a standard procedure using an acylating agent in the presence of a base.[1]

  • Reagents and Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Pyridine

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine.

    • Add acetic anhydride (1.2 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the mixture with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:
ParameterValueReference
Starting MaterialThis compound-
Product(5-Methyltetrahydrofuran-2-yl)methyl Acetate-
Typical Yield85-95%General expectation for this reaction type
Purity>95% (after chromatography)General expectation for this reaction type

II. Synthesis of 2-(Methoxymethyl)-5-methyltetrahydrofuran (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for the preparation of ethers from an alcohol and an alkyl halide.[2][3] This protocol outlines the synthesis of the methyl ether of this compound.

Experimental Protocol:
  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Quantitative Data:
ParameterValueReference
Starting MaterialThis compound-
Product2-(Methoxymethyl)-5-methyltetrahydrofuran-
Typical Yield70-90%[2][3]
Purity>95% (after purification)General expectation for this reaction type

III. Synthesis of 5-Methyltetrahydrofuran-2-carbaldehyde (Oxidation)

The oxidation of the primary alcohol of this compound to the corresponding aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two common and effective methods.[4][5][6][7][8][9]

Experimental Protocol (Swern Oxidation):
  • Reagents and Materials:

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • This compound

    • Triethylamine (Et₃N)

    • Round-bottom flask

    • Magnetic stirrer

    • Syringes

    • Inert atmosphere (Nitrogen or Argon)

    • Low-temperature bath (e.g., dry ice/acetone)

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise. Stir for 15 minutes.

    • Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

    • Add triethylamine (5.0 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Add water to quench the reaction.

    • Extract the mixture with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude aldehyde is often used in the next step without further purification, or it can be purified by column chromatography.

Quantitative Data (Swern Oxidation):
ParameterValueReference
Starting MaterialThis compound-
Product5-Methyltetrahydrofuran-2-carbaldehyde-
Typical Yield80-95%[5][7]
PurityVariable, often used crudeGeneral observation for this reaction
Experimental Protocol (Dess-Martin Periodinane Oxidation):
  • Reagents and Materials:

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • This compound

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (Na₂S₂O₃)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous NaHCO₃ solution containing Na₂S₂O₃.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify by column chromatography if necessary.

Quantitative Data (Dess-Martin Oxidation):
ParameterValueReference
Starting MaterialThis compound-
Product5-Methyltetrahydrofuran-2-carbaldehyde-
Typical Yield90-98%[4][6][8]
Purity>95% (after purification)General expectation for this reaction type

Visualizations

Reaction Pathway for Derivative Synthesis

Synthesis_Pathways start This compound ester (5-Methyltetrahydrofuran-2-yl)methyl Acetate start->ester Ac₂O, Pyridine ether 2-(Alkoxymethyl)-5-methyltetrahydrofuran start->ether 1. NaH 2. R-X aldehyde 5-Methyltetrahydrofuran-2-carbaldehyde start->aldehyde DMP or Swern Ox.

Caption: Synthetic routes from this compound.

Experimental Workflow for a Typical Derivatization

Experimental_Workflow reaction_setup Reaction Setup (Reactants + Solvent) reaction Reaction (Stirring, Temp. Control) reaction_setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: General experimental workflow for derivative synthesis.

Logical Relationship of Oxidation Methods

Oxidation_Methods goal Oxidation of Primary Alcohol to Aldehyde swern Swern Oxidation goal->swern Method 1 dmp Dess-Martin Oxidation goal->dmp Method 2 mild_conditions Mild Conditions swern->mild_conditions high_yield High Yield swern->high_yield dmp->mild_conditions dmp->high_yield

Caption: Comparison of mild oxidation methods for primary alcohols.

References

Application Notes and Protocols: Tetrahydro-5-methylfuran-2-methanol as a Precursor for Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tetrahydro-5-methylfuran-2-methanol (THFM) as a versatile precursor in the synthesis of fine chemicals. THFM, a bio-renewable building block, offers significant potential in the development of pharmaceuticals, flavor and fragrance compounds, and specialty polymers.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with a sweet, ethereal odor.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
CAS Number 6126-49-4[3]
Boiling Point 178-180 °C at 760 mmHg[3]
Density 1.008 g/cm³ at 25 °C
Flash Point 40.56 °C
Solubility Miscible with water and most organic solvents.

Spectroscopic Data for Characterization:

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃)δ (ppm): 1.15-1.30 (d, 3H), 1.40-2.10 (m, 4H), 3.40-3.70 (m, 2H), 3.80-4.10 (m, 2H)
¹³C NMR (CDCl₃)δ (ppm): 21.0, 25.5, 32.0, 68.0, 76.0, 81.0
IR (neat)ν (cm⁻¹): 3400 (br, O-H), 2960, 2870 (C-H), 1090 (C-O)
Mass Spectrum (EI)m/z (%): 116 (M⁺, <1), 101 (5), 85 (100), 71 (20), 57 (30), 43 (80)

Synthesis of this compound

The primary route for the synthesis of THFM involves the catalytic hydrogenation of furan-based precursors, which are readily available from biomass.

Synthesis Pathway

Synthesis_Pathway 5-Methylfurfural 5-Methylfurfural 2-Hydroxymethyl-5-methylfuran 2-Hydroxymethyl-5-methylfuran 5-Methylfurfural->2-Hydroxymethyl-5-methylfuran Reduction THFM This compound 2-Hydroxymethyl-5-methylfuran->THFM Hydrogenation Fine_Chemicals_Pathway THFM This compound Ester Fragrance Esters THFM->Ester Esterification Ether Specialty Ethers THFM->Ether Williamson Ether Synthesis CarboxylicAcid 5-Methyltetrahydrofuran-2-carboxylic acid THFM->CarboxylicAcid Oxidation Logical_Workflow cluster_0 Precursor Synthesis cluster_1 Fine Chemical Derivatization cluster_2 Product Classes Biomass Biomass 5-Methylfurfural 5-Methylfurfural Biomass->5-Methylfurfural THFM_Synthesis This compound 5-Methylfurfural->THFM_Synthesis Reduction & Hydrogenation Functionalization Chemical Transformation Fragrances Fragrances Functionalization->Fragrances Esterification Pharmaceutical Intermediates Pharmaceutical Intermediates Functionalization->Pharmaceutical Intermediates Oxidation, Etherification, etc. Specialty Solvents Specialty Solvents Functionalization->Specialty Solvents Further Reactions

References

Protocol for the Purification of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction:

Tetrahydro-5-methylfuran-2-methanol, also known as 5-methyltetrahydrofurfuryl alcohol, is a valuable intermediate in the synthesis of various organic compounds and finds applications in the pharmaceutical and polymer industries. Its purification is a critical step to ensure the quality and reactivity of the final product. This document outlines two primary methods for the purification of this compound: fractional vacuum distillation and flash column chromatography. The choice of method will depend on the nature of the impurities, the required purity level, and the scale of the purification.

Audience:

This protocol is intended for researchers, scientists, and drug development professionals with a working knowledge of standard laboratory purification techniques.

Chemical Properties:

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
Boiling Point72 °C at 12 Torr
Density0.995 g/cm³ at 25 °C
AppearanceClear, colorless oil
SolubilitySlightly soluble in Chloroform and Ethyl Acetate

Experimental Protocols

Two primary methods for the purification of this compound are detailed below.

Method 1: Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flask(s)

  • Vacuum pump

  • Manometer

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

  • Glass wool for insulation (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Attach the condenser to the distillation head and connect it to a circulating cold water supply.

    • Place a receiving flask at the outlet of the condenser.

    • Connect the vacuum source to the distillation apparatus via a cold trap to protect the pump.

    • Place the heating mantle under the round-bottom flask.

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system, aiming for a stable pressure of approximately 12 Torr.

    • Slowly heat the round-bottom flask using the heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at a boiling point of approximately 72 °C.

    • Carefully monitor the temperature and pressure throughout the distillation to ensure a clean separation.

    • Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Data Presentation:

ParameterValue
Distillation Pressure ~12 Torr
Boiling Point of Main Fraction ~72 °C
Expected Purity >98% (depending on the nature of impurities)
Typical Yield 85-95%
Method 2: Flash Column Chromatography

This method is effective for removing impurities with similar boiling points or non-volatile impurities.

Materials:

  • Crude this compound

  • Silica gel (Geduran Si 60, 0.040-0.063 mm)[1]

  • Hexanes (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Compressed air or nitrogen source with regulator

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and visualization reagents (e.g., p-anisaldehyde stain)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

    • Pass the mobile phase through the column until the bed is stable and the eluent runs clear. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin eluting with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.

    • Visualize the spots using a suitable method (e.g., UV light if applicable, or a chemical stain like p-anisaldehyde).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a clear, colorless oil.

Data Presentation:

ParameterDescription
Stationary Phase Silica gel (Geduran Si 60, 0.040-0.063 mm)[1]
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)
Expected Purity >99%
Typical Yield 70-90%

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product Crude_Product Crude this compound Distillation Fractional Vacuum Distillation Crude_Product->Distillation  High boiling point  impurities Chromatography Flash Column Chromatography Crude_Product->Chromatography  Polar or non-volatile  impurities Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Pure_Product Purified this compound Analysis->Pure_Product

Caption: Purification workflow for this compound.

Distillation_Setup cluster_distillation Fractional Vacuum Distillation Apparatus Flask Heating Mantle & Round-bottom Flask (Crude Product) Column Fractionating Column Flask->Column Head Distillation Head (Thermometer) Column->Head Condenser Condenser (Cooling Water In/Out) Head->Condenser Vacuum Vacuum Source & Cold Trap Head->Vacuum To Vacuum Receiver Receiving Flask (Purified Product) Condenser->Receiver

Caption: Diagram of a fractional vacuum distillation apparatus.

References

Application Notes and Protocols: Tetrahydro-5-methylfuran-2-methanol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetrahydro-5-methylfuran-2-methanol (T5MFM), a heterocyclic organic compound, and its emerging role in the field of flavor and fragrance research. This document details its sensory properties, potential applications, and protocols for its analysis and evaluation.

Introduction

This compound (CAS No: 6126-49-4), also known as 5-methyltetrahydrofurfuryl alcohol, is a volatile compound noted for its characteristic sweet and ethereal aroma.[1] As a derivative of furan, a class of compounds often formed during the thermal processing of food, T5MFM and similar molecules are significant contributors to the sensory profile of a wide range of products, including coffee and baked goods.[2][3][4] Its pleasant aromatic properties have led to its use as a flavoring agent in the food and beverage industry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC6H12O2[5]
Molecular Weight116.16 g/mol [5]
Boiling Point192°C (estimated)[6]
AppearanceColorless liquid[1]
OdorSweet, ethereal[1]

Flavor and Fragrance Profile

Table 2: Odor Profile of trans-Tetrahydro-5-methylfuran-2-methanol

Odor DescriptorPrevalence
Fruity66.89%
Ethereal60.75%
Fermented55.04%
Solvent52.99%
Alcoholic48.47%
Sweet42.54%
Caramellic40.81%
Oily40.73%
Buttery36.68%
Winey33.45%

Data sourced from available analytical reports.

The diverse range of descriptors, from fruity and sweet to more complex fermented and caramellic notes, highlights the potential of T5MFM to contribute multifaceted sensory experiences in various applications.

Potential Signaling Pathways

The perception of flavor and fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons.[7] While the specific receptor for T5MFM has not been identified, research on structurally related furanones, such as furaneol and sotolone, has shed light on the potential mechanisms.

Studies have identified specific ORs for these furanones; for instance, OR5M3 is activated by furaneol (a compound with a caramel-like scent), and OR8D1 is activated by sotolone (which has a seasoning-like aroma).[1] This suggests that T5MFM likely activates a specific subset of ORs, triggering a signaling cascade that results in the perception of its unique aroma.

The proposed general signaling pathway for odor perception is illustrated in the following diagram:

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T5MFM This compound OR Olfactory Receptor (GPCR) T5MFM->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron_Signal Neuronal Signal to Brain Ion_Channel->Neuron_Signal Generates

Caption: Proposed olfactory signal transduction pathway for T5MFM.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and sensory evaluation of this compound.

5.1. Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is designed for the quantitative analysis of T5MFM in a liquid matrix, such as a beverage.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample 1. Beverage Sample Collection Vial 2. Transfer to Headspace Vial Sample->Vial IS 3. Add Internal Standard (e.g., d4-furan) Vial->IS Seal 4. Seal Vial IS->Seal Incubate 5. Incubate at 60°C Seal->Incubate Inject 6. Automated Headspace Injection Incubate->Inject Separate 7. GC Separation (e.g., HP-5MS column) Inject->Separate Detect 8. MS Detection (Scan or SIM mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify

Caption: Workflow for HS-GC-MS analysis of T5MFM.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5 g of the liquid sample into a 20 mL headspace vial.

    • For solid or semi-solid samples, weigh 1-2 g and dilute with a saturated NaCl solution.[8][9]

    • Add a known concentration of an appropriate internal standard (e.g., deuterated furan).

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Headspace Conditions:

    • Oven Temperature: 60°C[8]

    • Equilibration Time: 15 minutes[9]

    • Injection Volume: 1 mL of the headspace gas

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then to 250°C at 15°C/min, and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-200.

      • Identification: Based on retention time and comparison of mass spectra with a reference standard.

5.2. Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the identification of odor-active compounds in a sample by using a human assessor as a detector.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Recording Sample 1. Prepare Sample Extract (e.g., SPME) Inject 2. Inject Extract into GC Sample->Inject Split 3. Effluent Split (to MS and Olfactory Port) Inject->Split Detect 4. Simultaneous MS Detection and Sensory Evaluation Split->Detect Record 5. Record Odor Descriptors and Intensity at Specific Retention Times Detect->Record

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of Tetrahydro-5-methylfuran-2-methanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound, primarily through the catalytic hydrogenation of 5-methylfurfural or its derivatives.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am observing very low or no conversion of my starting material (e.g., 5-methylfurfural). What are the potential causes and how can I resolve this?

  • Answer: Low or no conversion is typically related to issues with the catalyst or reaction conditions.

    • Inactive Catalyst: The catalyst may be poisoned or deactivated. Ensure all reactants and solvents are pure and free of contaminants, particularly sulfur compounds or other strong coordinating species. If using a heterogeneous catalyst, ensure it has been properly activated and handled under an inert atmosphere if required.

    • Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. Increase the hydrogen pressure incrementally and monitor the reaction progress.

    • Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy. Gradually increase the temperature and observe the effect on the conversion rate.

    • Poor Catalyst-Substrate Contact: In heterogeneous catalysis, ensure adequate stirring or agitation to maintain the catalyst in suspension and facilitate contact with the reactants.

Issue 2: Poor Selectivity towards this compound

  • Question: My reaction is proceeding, but I am getting a mixture of products with low selectivity for the desired this compound. What are the common side products and how can I improve selectivity?

  • Answer: Poor selectivity is a common challenge in the hydrogenation of furanic compounds due to multiple reactive sites. Common side products include those from over-hydrogenation or hydrogenolysis.

    • Over-hydrogenation: This leads to the saturation of the furan ring, which in this case is the desired outcome, but can also lead to the formation of other ring-opened products. To control this, you can try milder reaction conditions, such as lower hydrogen pressure or temperature.

    • Hydrogenolysis: This involves the cleavage of C-O bonds. The choice of catalyst is critical here. For instance, copper-based catalysts are often more selective for aldehyde hydrogenation without significant hydrogenolysis of the furan ring.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like alcohols can sometimes participate in the reaction or alter the catalyst's surface properties. Experiment with different solvents to find the optimal one for your desired transformation.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What are some recommended purification strategies?

  • Answer: Purification can be challenging due to the presence of structurally similar byproducts.

    • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid products with different boiling points.

    • Chromatography: Column chromatography using silica gel or alumina can be effective for separating the desired product from impurities, especially for small-scale reactions. A suitable solvent system will need to be developed.

    • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the catalytic hydrogenation of 5-methylfurfural. This reaction involves the reduction of the aldehyde group and the saturation of the furan ring.

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of heterogeneous catalysts can be used, with the choice depending on the desired selectivity and reaction conditions. Noble metal catalysts such as ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt) are highly active. Non-precious metal catalysts based on nickel (Ni), copper (Cu), and cobalt (Co) are also effective and more cost-efficient alternatives. The catalyst support (e.g., carbon, alumina, silica) can also significantly influence the catalyst's activity and selectivity.

Q3: What are the key reaction parameters to control for optimizing the yield?

A3: The key parameters to control are:

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions.

  • Hydrogen Pressure: Higher pressure favors hydrogenation but needs to be optimized to avoid over-reduction.

  • Catalyst Loading: The amount of catalyst will affect the reaction rate.

  • Solvent: The solvent can influence the solubility of reactants and the catalyst's behavior.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to byproduct formation.

Q4: What are the main side reactions to be aware of?

A4: The main side reactions during the hydrogenation of 5-methylfurfural include:

  • Hydrogenolysis of the C-OH group (if starting from 5-hydroxymethylfurfural).

  • Formation of 2,5-dimethylfuran (DMF) through hydrogenolysis.

  • Incomplete hydrogenation, leading to intermediates like 5-methylfurfuryl alcohol.

  • Ring-opening reactions under harsh conditions.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in 5-Hydroxymethylfurfural (HMF) Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar H₂)Major Product(s)Reference
RuCarbon150202,5-Dimethylfuran (DMF)[1]
NiCarbon15020Mixture of DMF and other products[1]
CoCarbon15020Lower conversion to DMF[1]
PtMCM-413582,5-bis-(hydroxymethyl)furan (BHMF)[2]
PdCarbon60502,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF)[3]

Table 2: Effect of Reaction Conditions on the Hydrogenation of 5-Hydroxymethylfurfural (HMF)

CatalystSolventTemperature (°C)Pressure (bar H₂)Time (h)HMF Conversion (%)Key Product Yield (%)Reference
5 wt% Ru/C1,4-dioxane180503>9574 (2,5-DMTHF)[3]
15 wt% Ni/SBA-151,4-dioxane180301010097 (2,5-DMTHF)[3]
Pt@PVP/Nb₂O₅THF14030-10092 (5-Methylfurfural)[4]
Pt/MCM-41Water358210098.9 (BHMF)[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methylfurfural to this compound

Materials:

  • 5-methylfurfural

  • Heterogeneous catalyst (e.g., 5% Ru/C)

  • Solvent (e.g., isopropanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add the desired amount of 5-methylfurfural and the solvent to the reactor.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst to the reaction mixture. The catalyst loading is typically between 1-5 wt% relative to the substrate.

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with 5-Methylfurfural & Solvent start->charge_reactor add_catalyst Add Catalyst (e.g., 5% Ru/C) charge_reactor->add_catalyst seal_purge Seal and Purge with H₂ add_catalyst->seal_purge pressurize_heat Pressurize and Heat (e.g., 30 bar, 120°C) seal_purge->pressurize_heat monitor Monitor Reaction (GC/HPLC) pressurize_heat->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Purify by Distillation remove_solvent->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues start Low Yield of Target Product low_conversion Low Conversion of Starting Material? start->low_conversion Yes poor_selectivity Poor Selectivity? start->poor_selectivity No check_catalyst Check Catalyst Activity (Poisoning, Activation) low_conversion->check_catalyst increase_pressure Increase H₂ Pressure low_conversion->increase_pressure increase_temp Increase Temperature low_conversion->increase_temp end Improved Yield check_catalyst->end Resolved increase_pressure->end Resolved increase_temp->end Resolved change_catalyst Change Catalyst (e.g., Cu for less hydrogenolysis) poor_selectivity->change_catalyst milder_conditions Use Milder Conditions (Lower T, P) poor_selectivity->milder_conditions change_solvent Change Solvent poor_selectivity->change_solvent change_catalyst->end Resolved milder_conditions->end Resolved change_solvent->end Resolved

Caption: Troubleshooting guide for improving product yield.

References

Overcoming challenges in the purification of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tetrahydro-5-methylfuran-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can include unreacted starting materials from synthesis, such as 5-methylfurfural or 2-hydroxymethyl-5-methylfuran.[1] Side-products from the synthesis, like other furan derivatives or over-reduced products, may also be present. Additionally, since this compound exists as a mixture of cis and trans isomers, the ratio of these isomers can be a consideration depending on the application. The separation of these geometric isomers can be challenging due to their similar polarities.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both qualitative and quantitative analysis of purity.[2] It can identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can help identify impurities by their characteristic chemical shifts.[3][4][5][6] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing non-volatile impurities or for preparative purification.

Q3: What are the primary methods for purifying this compound?

A3: The two primary methods for the purification of this compound are fractional distillation and preparative HPLC. Fractional distillation is suitable for separating compounds with different boiling points, while preparative HPLC is effective for high-purity isolations, especially when dealing with compounds that have similar boiling points or are heat-sensitive.[7][8][9]

Troubleshooting Guides

Fractional Distillation

Q4: My distillation is proceeding very slowly, or not at all. What should I check?

A4: A slow distillation rate can be caused by several factors.[10] First, ensure adequate heat is being supplied to the boiling flask. Check for any blockages in the condenser or distillation head. Also, consider that this compound has a relatively high boiling point (around 186-188 °C at atmospheric pressure), so vacuum distillation may be necessary to lower the boiling point and prevent thermal degradation.[11]

Q5: I am observing inconsistent temperature readings during distillation. What could be the cause?

A5: Inconsistent temperature readings often indicate an inefficient separation or the presence of multiple components co-distilling.[10][12] Ensure the thermometer bulb is correctly placed at the vapor outlet to the condenser. Using a fractionating column with sufficient theoretical plates is crucial for separating liquids with close boiling points.[13] Also, ensure a steady and appropriate heating rate to allow for proper vapor-liquid equilibrium to be established within the column.

Q6: The purity of my distilled this compound is lower than expected. How can I improve it?

A6: To improve purity, you can increase the efficiency of your fractional distillation setup.[13][14] Using a longer fractionating column or one with a more efficient packing material will increase the number of theoretical plates. Optimizing the reflux ratio by controlling the heating rate and insulation of the column can also enhance separation. For heat-sensitive compounds, switching to vacuum distillation is highly recommended to prevent decomposition.[11][15]

Preparative High-Performance Liquid Chromatography (HPLC)

Q7: I am having difficulty separating the cis and trans isomers of this compound by HPLC. What can I do?

A7: The separation of cis and trans isomers can be challenging due to their similar chemical properties.[16][17][18][19] Method development is key. Experiment with different stationary phases; a column with a different selectivity, such as a phenyl or cyano-bonded phase, may provide better resolution than a standard C18 column. Optimizing the mobile phase composition is also critical. Varying the solvent strength and trying different organic modifiers (e.g., acetonitrile vs. methanol) can significantly impact selectivity.[7]

Q8: My peaks are broad and show poor resolution in preparative HPLC. How can I sharpen them?

A8: Broad peaks can result from several factors. Ensure your sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column. Overloading the column is a common cause of peak broadening in preparative HPLC; try injecting a smaller sample volume or a more dilute solution.[8] Also, check for any dead volumes in your system and ensure all connections are tight. Optimizing the flow rate can also improve peak shape.

Q9: The recovery of my purified compound from preparative HPLC is low. What are the potential reasons?

A9: Low recovery can be due to several factors. The compound may be irreversibly adsorbed to the stationary phase. In this case, a different column chemistry might be necessary. The compound might also be degrading on the column; this can sometimes be mitigated by adjusting the pH of the mobile phase. Ensure that your fraction collection parameters are set correctly to capture the entire peak of your target compound. Finally, be mindful of potential losses during post-purification workup, such as solvent evaporation.

Data Presentation

Table 1: Typical Purity Analysis Parameters for this compound

Analytical MethodTypical ColumnMobile Phase/Carrier GasDetectorExpected Purity
GC-MSDB-5 or equivalentHeliumMass Spectrometer>98%
Preparative HPLCC18, Phenyl, or CyanoAcetonitrile/Water or Methanol/WaterUV or RI>99%
NMR-Deuterated Chloroform (CDCl3)-Conformational Purity

Experimental Protocols

Fractional Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glassware joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the round-bottom flask with the impure this compound and a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if using a stir bar).

    • Slowly apply vacuum to the system, aiming for a pressure that will lower the boiling point to a manageable temperature (e.g., below 100 °C).

    • Gradually heat the flask using a heating mantle.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

    • Collect fractions in the receiving flask based on the boiling point and refractive index. Discard the initial forerun, which may contain more volatile impurities.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Preparative HPLC Protocol
  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water).

    • The goal is to achieve baseline separation of the target compound from all impurities.

  • Scale-Up to Preparative Scale:

    • Choose a preparative column with the same stationary phase as the optimized analytical method.

    • Calculate the appropriate flow rate and sample injection volume for the larger column.

    • Prepare a concentrated solution of the impure this compound in the mobile phase.

  • Purification:

    • Equilibrate the preparative HPLC system with the mobile phase.

    • Inject the sample onto the column.

    • Monitor the separation using a UV or refractive index detector.

    • Collect the fraction containing the purified this compound.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the mobile phase solvents, typically by rotary evaporation.

    • Analyze the final product for purity.

Visualizations

Purification_Workflow cluster_start Start: Impure Product cluster_analysis Purity Assessment cluster_decision Purification Method Selection cluster_distillation Fractional Distillation cluster_hplc Preparative HPLC cluster_end Final Product Impure Impure this compound Analysis Analyze by GC-MS / NMR Impure->Analysis Decision Purity Acceptable? Analysis->Decision Distillation Perform Fractional (Vacuum) Distillation Decision->Distillation No (Boiling Point Difference) HPLC Perform Preparative HPLC Decision->HPLC No (Similar Boiling Points / Heat Sensitive) Pure Pure Product (>98%) Decision->Pure Yes Dist_Analysis Analyze Fractions Distillation->Dist_Analysis Dist_Analysis->Decision HPLC_Analysis Analyze Fractions HPLC->HPLC_Analysis HPLC_Analysis->Decision

Caption: Purification workflow for this compound.

Troubleshooting_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity after Distillation Cause1 Insufficient Separation Problem->Cause1 Cause2 Thermal Decomposition Problem->Cause2 Cause3 Co-distillation of Impurities Problem->Cause3 Solution1 Increase Column Efficiency (Longer/Packed Column) Cause1->Solution1 Solution2 Use Vacuum Distillation Cause2->Solution2 Solution3 Optimize Heating Rate and Reflux Ratio Cause3->Solution3

Caption: Troubleshooting low purity in distillation.

References

Technical Support Center: Optimization of Reaction Conditions for Tetrahydro-5-methylfuran-2-methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tetrahydro-5-methylfuran-2-methanol and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, a class of compounds often prepared via the hydrogenation of 5-methylfurfural or related furanic platforms.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete conversion of the starting material (e.g., 5-methylfurfural).- Increase reaction time or temperature. - Increase hydrogen pressure. - Increase catalyst loading. - Ensure efficient stirring to overcome mass transfer limitations.
Low selectivity towards the desired product.- Optimize the catalyst system; for example, bimetallic catalysts (e.g., Ni-Cu) can sometimes offer higher selectivity than monometallic ones. - Adjust the reaction temperature; higher temperatures can sometimes favor side reactions. - Choose an appropriate solvent. Protic solvents like ethanol may lead to ether formation.[1]
Catalyst deactivation.- Ensure the purity of reactants and solvent, as impurities can poison the catalyst. - Consider catalyst regeneration if applicable (e.g., calcination). - Investigate the possibility of strong adsorption of products or intermediates on the catalyst surface, which may require modification of the catalyst or reaction conditions.
Formation of Significant Byproducts (e.g., ring-opening products, polymers) Harsh reaction conditions.- Lower the reaction temperature and/or hydrogen pressure.[2]
Inappropriate catalyst selection.- Catalysts with high hydrogenolysis activity (e.g., some noble metal catalysts) can promote ring-opening. Consider using catalysts with higher selectivity for furan ring hydrogenation, such as certain nickel or copper-based systems.[3][4]
Acidic catalyst support or reaction medium.- Acidic conditions can promote polymerization of furanic compounds.[5] Use a neutral or basic support for the catalyst. If an acidic co-catalyst is used, its concentration should be carefully optimized.
Inconsistent Reaction Results Variability in catalyst preparation.- Ensure a consistent and reproducible catalyst synthesis protocol, as factors like precursor choice, calcination temperature, and reduction procedure can significantly impact catalyst structure and performance.[6]
Purity of starting materials.- Use starting materials of known and consistent purity, as impurities can affect the reaction in various ways.
Inefficient temperature or pressure control.- Utilize reaction equipment that allows for precise and stable control of temperature and pressure.
Difficulty in Product Isolation and Purification Formation of closely related byproducts.- Optimize reaction selectivity to minimize the formation of impurities with similar physical properties to the desired product. - Employ high-resolution purification techniques such as fractional distillation or column chromatography with an optimized solvent system.
Residual catalyst in the product mixture.- Ensure complete removal of the heterogeneous catalyst by filtration. The use of a filter aid might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the catalytic hydrogenation of 5-methylfurfural. This process typically involves the reduction of both the aldehyde group and the furan ring. The reaction is usually carried out using a heterogeneous catalyst in the presence of hydrogen gas.

Q2: Which type of catalyst is best for the synthesis of this compound?

A2: The choice of catalyst is crucial and depends on the desired selectivity.

  • Noble metal catalysts (e.g., Pd, Pt, Ru, Rh) are highly active for hydrogenation but can sometimes lead to over-hydrogenation or ring-opening side reactions.[3][7]

  • Non-noble metal catalysts , such as those based on nickel (Ni) and copper (Cu), are often used due to their lower cost and good selectivity for the hydrogenation of the furan ring to tetrahydrofuran.[4][8] Bimetallic catalysts, for instance, Ni-Cu, have been shown to be effective.[8] The catalyst support (e.g., activated carbon, alumina, silica) can also significantly influence the reaction.

Q3: What are the key reaction parameters to control for optimizing the yield and selectivity?

A3: The following parameters are critical:

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions like hydrogenolysis and polymerization. An optimal temperature needs to be determined experimentally.[2]

  • Hydrogen Pressure: Higher H2 pressure typically favors the complete hydrogenation of the furan ring.[9]

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like alcohols can sometimes react with the starting material or product to form ethers.[1] Non-polar solvents are also used.

  • Catalyst Loading: The amount of catalyst will affect the reaction rate. It should be optimized to achieve a reasonable reaction time without being excessive.

  • Stirring Rate: Adequate agitation is necessary to ensure good contact between the reactants, hydrogen gas, and the solid catalyst.

Q4: What are the common side reactions to be aware of?

A4: Several side reactions can occur during the hydrogenation of 5-methylfurfural:

  • Partial Hydrogenation: Formation of 5-methylfurfuryl alcohol (hydrogenation of the aldehyde only) or 2,5-dimethylfuran (hydrogenolysis of the hydroxyl group and hydrogenation of the aldehyde).

  • Ring-Opening: Cleavage of the C-O bonds in the furan ring, leading to the formation of aliphatic alcohols and diols.[1]

  • Decarbonylation: Loss of the carbonyl group.[3]

  • Polymerization/Humins Formation: Furanic compounds can polymerize under certain conditions, especially in the presence of acids, forming insoluble materials known as humins.[5]

  • Etherification: If an alcohol is used as a solvent, it can react with the starting material or product to form ethers.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:

  • Gas Chromatography (GC): To quantify the consumption of the starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Also suitable for monitoring the reaction components.

  • Thin Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.

Data Presentation

The following tables summarize quantitative data from various studies on the hydrogenation of furfural derivatives, providing a reference for reaction condition optimization.

Table 1: Influence of Catalyst on Furfural Hydrogenation

CatalystTemperature (°C)H2 Pressure (MPa)SolventConversion (%)Selectivity to Furfuryl Alcohol (%)Selectivity to Tetrahydrofurfuryl Alcohol (%)
Cu-Al2O3-ZnO801.5Ethanol>99>99-
Ni/γ-Al2O3 (15 wt%)804.0-99.8-99.5
Rh/C30-Water--92 (yield)
Pd/C------
Ru/C------

Data adapted from multiple sources for comparative purposes.[7][9][10]

Table 2: Effect of Reaction Conditions on Furfural Hydrogenation over a Ni-based Catalyst

Temperature (°C)H2 Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity to Tetrahydrofurfuryl Alcohol (%)
604.0285.298.1
804.0299.899.5
1004.0299.997.3
802.0292.599.1
806.0299.999.6

Illustrative data based on trends reported in the literature.[9]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 5-Methylfurfural

This protocol provides a general procedure for the synthesis of this compound via the hydrogenation of 5-methylfurfural. The specific conditions (catalyst, temperature, pressure, etc.) should be optimized for each specific setup.

Materials:

  • 5-methylfurfural

  • Heterogeneous catalyst (e.g., 5% Ni/activated carbon)

  • Solvent (e.g., isopropanol, cyclohexane)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Filtration apparatus

  • Rotary evaporator

  • Analytical equipment (GC or HPLC)

Procedure:

  • Catalyst Preparation (if necessary): If the catalyst is not pre-activated, it may need to be reduced in a stream of hydrogen at an elevated temperature before use. Follow the manufacturer's or literature procedure for catalyst activation.

  • Reactor Setup:

    • Add the catalyst to the autoclave.

    • Add the solvent and the 5-methylfurfural to the autoclave.

    • Seal the reactor securely.

  • Inerting the Reactor:

    • Purge the reactor with an inert gas (e.g., nitrogen) several times to remove any air.

  • Pressurization and Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Start the stirrer and heat the reactor to the desired reaction temperature.

    • Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing samples taken at regular intervals.

  • Reaction Quenching and Depressurization:

    • Once the reaction is complete (no further hydrogen uptake or stable product concentration), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

  • Product Isolation:

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with a small amount of fresh solvent.

    • Combine the filtrate and the washings.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by distillation under reduced pressure or column chromatography if necessary.

    • Analyze the purity of the final product using GC, HPLC, and NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization Loop Start Start Reactants Select Reactants & Catalyst Start->Reactants Solvent Choose Solvent Reactants->Solvent Setup Reactor Setup & Purging Solvent->Setup Conditions Set Temperature & Pressure Setup->Conditions Run Run Reaction & Monitor Conditions->Run Cool Cool & Depressurize Run->Cool Filter Filter to Remove Catalyst Cool->Filter Purify Purify Product Filter->Purify Analyze Analyze Product Purify->Analyze Evaluate Evaluate Yield & Selectivity Analyze->Evaluate Optimize Optimize Conditions? Evaluate->Optimize Results Unsatisfactory End End Evaluate->End Results Satisfactory Optimize->Reactants

Caption: Experimental workflow for the optimization of this compound synthesis.

Reaction_Pathway cluster_side Side Reactions Start 5-Methylfurfural Intermediate1 5-Methylfurfuryl Alcohol Start->Intermediate1 Hydrogenation of Aldehyde Side1 Ring-Opening Products Start->Side1 Side2 Polymers (Humins) Start->Side2 Product This compound Intermediate1->Product Hydrogenation of Furan Ring Intermediate1->Side1 Side3 Ethers (with alcohol solvent) Intermediate1->Side3

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Storage and Handling of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of Tetrahydro-5-methylfuran-2-methanol (T5MFM) to prevent its degradation. Adherence to these guidelines is critical to ensure the integrity of the compound for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (T5MFM) degradation during storage?

A1: The primary degradation pathway for T5MFM, a cyclic ether, is the formation of explosive peroxides. This process, known as auto-oxidation, is initiated by exposure to atmospheric oxygen and is accelerated by light and heat.[1][2] The molecular structure of ethers makes them susceptible to the formation of unstable peroxide by-products.

Q2: What are the visible signs of T5MFM degradation?

A2: Visual inspection of the container can reveal signs of significant degradation. The presence of crystals, a precipitate, or a viscous oily layer within the liquid are indicators of dangerous levels of peroxide formation.[1][3] If any of these signs are observed, do not open or handle the container and contact your institution's Environmental Health & Safety (EHS) department for proper disposal.[4][5]

Q3: How can I prevent the degradation of T5MFM?

A3: To minimize degradation, T5MFM should be stored in a cool, dark, and dry place, away from heat and light.[1][6][7] It is crucial to store the compound in a tightly sealed, air-impermeable container to limit its exposure to oxygen.[5] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended.[6]

Q4: Are there chemical stabilizers that can be added to T5MFM?

A4: Yes, Butylated Hydroxytoluene (BHT) is a common and effective antioxidant stabilizer added to ethers like T5MFM to inhibit peroxide formation.[2][8][9] BHT functions by scavenging free radicals, thereby interrupting the auto-oxidation chain reaction.[8] Commercial preparations of similar ethers often contain BHT at concentrations ranging from 200-400 ppm.[10]

Q5: How often should I test my T5MFM for peroxides?

A5: For opened containers of ethers that are prone to peroxide formation, it is recommended to test for peroxides periodically. A general guideline is to test every 3 to 12 months, depending on the frequency of use and storage conditions.[11] Always test for peroxides before any distillation or evaporation step, as this can concentrate potentially explosive peroxides.[1][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible crystals or precipitate in the T5MFM container. High concentration of peroxides.Do not open or move the container. Contact your EHS department immediately for safe disposal.[4][5]
A faint yellow color develops in the normally colorless liquid. Initial stages of peroxide formation.Test for the presence of peroxides using one of the methods described in the Experimental Protocols section. If peroxides are present at a low level, consider purification or immediate use. For higher levels, consult with your EHS department for disposal.
Inconsistent experimental results using an older bottle of T5MFM. Degradation of the starting material.Test the T5MFM for purity and the presence of peroxides. If degradation is confirmed, use a fresh, unopened bottle of T5MFM.
Rotovap bumping or instability when removing T5MFM. Presence of peroxides can lower the boiling point of the mixture and increase the risk of explosion upon heating and concentration.Stop the procedure immediately. Always test for peroxides before distilling or evaporating peroxide-forming solvents.[1]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

This protocol provides two common methods for detecting the presence of peroxides in T5MFM.

Method A: Potassium Iodide (KI) Test

  • Preparation: In a clean, dry glass test tube, add 1 mL of T5MFM to 1 mL of glacial acetic acid.

  • Reagent Addition: Add approximately 0.1 g of sodium iodide or potassium iodide crystals.

  • Observation: A yellow color indicates the formation of iodine due to the oxidation of iodide by peroxides. A brown color suggests a high concentration of peroxides.[3]

  • Increased Sensitivity (Optional): For a more sensitive test, add one drop of a freshly prepared 1% aqueous starch solution. The formation of a dark blue or purple color indicates the presence of peroxides.[3][12]

Method B: Peroxide Test Strips

  • Application: Dip the test strip into the T5MFM sample for the time specified in the product instructions.

  • Observation: In the presence of peroxides, the test paper will turn a shade of blue.[3]

  • Quantification: Compare the color of the test strip to the color chart provided with the kit to estimate the peroxide concentration in ppm.

Protocol 2: Accelerated Stability Testing

This protocol is designed to assess the stability of T5MFM under forced degradation conditions.

  • Sample Preparation: Prepare multiple aliquots of T5MFM. If testing the effectiveness of a stabilizer, prepare a set of samples with and a set without the stabilizer (e.g., 250 ppm BHT).

  • Stress Conditions: Expose the samples to one or more of the following accelerated degradation conditions in a controlled environment:

    • Thermal Stress: Place samples in an oven at a constant elevated temperature (e.g., 54°C ± 2°C) for a defined period (e.g., 14 days).[13][14]

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., day 0, day 7, and day 14 for thermal stress).

  • Analysis: Analyze the withdrawn samples for peroxide content using a quantitative method (see Protocol 3).

  • Data Evaluation: Compare the rate of peroxide formation in the unstabilized and stabilized samples to evaluate the effectiveness of the stabilizer.

Protocol 3: Quantitative Determination of Peroxide Value (Titration Method)

This protocol, adapted from standard methods for determining peroxide values in organic solvents, provides a quantitative measure of peroxide content.[12][15][16]

  • Sample Preparation: Accurately weigh approximately 5 g of the T5MFM sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of a 3:2 mixture of glacial acetic acid and a suitable organic solvent (e.g., chloroform or isooctane). Swirl to dissolve the sample.

  • Potassium Iodide Addition: Add 0.5 mL of a saturated aqueous solution of potassium iodide.

  • Reaction: Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.

  • Water Addition: Add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution. Use a 1% starch solution as an indicator, adding it near the endpoint when the yellow iodine color has almost disappeared. The endpoint is reached when the blue color disappears.

  • Blank Determination: Perform a blank titration using the same procedure but without the T5MFM sample.

  • Calculation: The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:

    • S = volume of sodium thiosulfate solution used for the sample (mL)

    • B = volume of sodium thiosulfate solution used for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended)Reduces the rate of auto-oxidation.
Light Store in amber or opaque containers in the darkLight can catalyze the formation of peroxides.[1][6][7]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key reactant in peroxide formation.[5][6]
Container Original manufacturer's container or amber glass bottle with a tight-fitting capAvoids contamination and exposure to light and air.[7]
Stabilizer Addition of Butylated Hydroxytoluene (BHT) at ~250 ppmInhibits the free-radical chain reaction of peroxide formation.[2][8][9]

Table 2: Troubleshooting Common Issues with T5MFM Storage

ObservationPotential ProblemImmediate ActionPrevention
Crystalline precipitateHigh peroxide concentrationDO NOT OPEN. Contact EHS for disposal.Adhere to recommended storage duration and conditions.
Yellow discolorationLow to moderate peroxide formationTest for peroxides. Use immediately or purify if levels are low.Store under inert gas and in the dark.
Inconsistent resultsCompound degradationTest for purity and peroxides. Use a fresh batch.Follow proper storage guidelines and monitor expiration dates.

Visualizations

Degradation_Pathway T5MFM This compound Radical T5MFM Radical T5MFM->Radical Initiation Oxygen Oxygen (from air) Oxygen->Radical LightHeat Light / Heat LightHeat->Radical PeroxyRadical T5MFM Peroxy Radical Radical->PeroxyRadical Propagation Hydroperoxide T5MFM Hydroperoxide (Unstable) PeroxyRadical->Hydroperoxide Propagation Explosion Explosion Hazard Hydroperoxide->Explosion Experimental_Workflow cluster_storage Storage & Observation cluster_testing Periodic Testing cluster_action Action Storage Store T5MFM (Cool, Dark, Inert Gas) Visual_Inspect Visual Inspection (Crystals, Color) Storage->Visual_Inspect Peroxide_Test Peroxide Test (Strips or KI) Visual_Inspect->Peroxide_Test If no visible degradation Dispose Contact EHS for Disposal Visual_Inspect->Dispose Visible Degradation Use Use in Experiment Peroxide_Test->Use Peroxides < Safe Limit Peroxide_Test->Dispose Peroxides > Safe Limit Purify Purify (if applicable) Peroxide_Test->Purify Low Peroxide Levels Purify->Use

References

Troubleshooting peak tailing in HPLC analysis of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Tetrahydro-5-methylfuran-2-methanol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for a polar, neutral compound like this compound?

Peak tailing for polar analytes is a common chromatographic challenge, often stemming from multiple interaction modes between the analyte and the stationary phase.[1] For this compound, the primary causes are typically:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing involves interactions between the polar functional groups (hydroxyl and ether) of the analyte and residual silanol groups on the silica-based column packing.[2][3] These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte molecules, resulting in an asymmetric peak.[1][4] Even on high-purity, end-capped columns, some residual silanols are present.[1]

  • Metal Chelation: Trace metal impurities (e.g., iron, nickel) within the silica matrix or from stainless-steel components of the HPLC system can act as Lewis acids.[5][6] The oxygen atoms in this compound can chelate with these metal ions, leading to strong, undesirable interactions and significant peak tailing.[2][3]

  • Column Contamination and Degradation: Over time, columns can accumulate strongly retained impurities from samples or the mobile phase at the column inlet.[2][5] This contamination can create active sites that cause tailing. Physical degradation, such as the formation of a void at the column inlet, can also lead to peak distortion.[7]

Q2: My peak for this compound is tailing. How can I systematically troubleshoot the issue?

A systematic approach is crucial to efficiently identify and resolve the problem. The flowchart below outlines a logical workflow for troubleshooting. The first steps involve checking for simple, common issues before moving to more complex method and hardware modifications.

G start Observe Peak Tailing (Asymmetry Factor > 1.2) q1 Are ALL peaks in the chromatogram tailing? start->q1 a1_yes System-Wide Issue Likely q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No sol1 1. Check for extra-column dead volume (fittings, tubing length/ID). [3] 2. Check for partially blocked column frit. [24] 3. Suspect column void or bed deformation. [22] a1_yes->sol1 q2 Is this a new column or a new mobile phase batch? a1_no->q2 a2_yes Check Method Parameters q2->a2_yes Yes a2_no Investigate Chemical Interactions q2->a2_no No sol2 1. Remake mobile phase, ensuring correct pH. 2. Confirm correct column is installed. 3. Run column benchmark test if available. [13] a2_yes->sol2 sol3 Proceed to modify method variables (pH, column chemistry, additives). a2_no->sol3

Caption: A logical workflow for diagnosing the cause of peak tailing.

Q3: How can I modify my method to reduce tailing caused by silanol interactions?

To minimize secondary interactions with silanols, you can adjust the mobile phase or select a more appropriate column.

  • Lower the Mobile Phase pH: Reducing the mobile phase pH to between 2.5 and 3.5 will protonate the acidic silanol groups, neutralizing their negative charge.[1][8] This prevents the polar analyte from engaging in strong ionic interactions with the stationary phase, leading to more symmetrical peaks.[3][9]

  • Use a Highly Deactivated or End-Capped Column: Modern columns that are "end-capped" have been chemically treated to block a majority of the residual silanol groups.[1][10] Using a column with a high-purity silica and robust end-capping will significantly improve peak shape for polar compounds.[7]

  • Consider a Polar-Embedded or Alternative Phase Column: For highly polar analytes, a standard C18 column may not be the optimal choice.[11] Consider columns with polar-embedded groups or HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are specifically designed for the retention and separation of polar compounds.[12][13][14]

Q4: What are the best strategies if I suspect metal chelation is causing the peak tailing?

If you suspect chelation with metal ions is the problem, the following strategies can be effective:

  • Use a Column with Low Metal Content: Some modern HPLC columns are constructed with materials and processes that minimize metal surfaces and impurities. These columns can significantly improve the peak shape for metal-sensitive compounds.[12]

  • Add a Chelating Agent to the Mobile Phase: As a diagnostic tool, you can add a small concentration of a metal chelator, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1-0.5 mM).[15] If peak shape improves, it strongly indicates that metal chelation is a contributing factor.

Q5: Could my sample injection be the source of the problem?

Yes, the sample concentration and the solvent used to dissolve it can cause peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing or fronting.[2][5][7] To check for this, prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves at lower concentrations, you are likely overloading the column.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[2][16] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker or of equivalent strength.[17]

Data Summary Table

The following table summarizes the expected impact of various troubleshooting actions on the USP Tailing Factor (Tf). A value closer to 1.0 indicates a more symmetrical peak.

Action TakenTypical Initial TfExpected Tf After ActionProbable Cause Addressed
Lower Mobile Phase pH from 7.0 to 3.01.81.2 - 1.4Secondary Silanol Interactions[1][18]
Switch from Standard C18 to End-Capped C18 Column1.91.1 - 1.3Secondary Silanol Interactions[7]
Add 0.2 mM EDTA to Mobile Phase2.01.3 - 1.5Metal Chelation[15]
Reduce Sample Concentration by 90%1.71.1 - 1.2Column Overload[5]
Match Injection Solvent to Mobile Phase1.61.0 - 1.2Solvent Mismatch Effect[2]

Key Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol is designed to evaluate the effect of mobile phase pH on suppressing silanol interactions.

  • Prepare Aqueous Phase (pH 3.0):

    • Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.1 using phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Prepare Mobile Phase:

    • Mix the prepared aqueous buffer with acetonitrile or methanol in the desired ratio (e.g., 80:20 v/v).

    • Degas the final mobile phase using sonication or vacuum degassing.

  • Experimental Run:

    • Equilibrate the HPLC system and column with the new mobile phase for at least 20 column volumes.

    • Inject the sample of this compound and compare the peak shape to the one obtained with a neutral pH mobile phase.

Protocol 2: Column Overload Study

This protocol helps determine if the injected sample mass is exceeding the column's capacity.

  • Prepare Stock Solution:

    • Prepare a stock solution of this compound at the highest concentration typically analyzed. Dissolve in the mobile phase.

  • Prepare Dilutions:

    • Create a series of dilutions from the stock solution: 1:2, 1:5, 1:10, and 1:20.

  • Analysis:

    • Inject a constant volume of the stock solution and each dilution.

    • Monitor the peak asymmetry factor for each injection. A significant improvement in peak shape at lower concentrations confirms column overload.[7]

Protocol 3: System and Column Flushing

This protocol is used to clean the column and system of potential contaminants that may be causing peak tailing.

  • Disconnect Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • System Flush: Flush all pump lines and the injector with a series of strong solvents. A typical sequence for a reversed-phase system is:

    • HPLC-grade water (20 min)

    • Isopropanol (30 min)

    • Hexane (if compatible with system components, 30 min)

    • Isopropanol (30 min)

    • Mobile phase without buffer (20 min)

  • Column Flush (Reversed-Phase):

    • Reverse the direction of flow on the column (connect the outlet to the injector).

    • Flush with mobile phase (without buffer) at a low flow rate (0.5 mL/min) for 10 min.

    • Flush with 100% Acetonitrile for 30 min.

    • Flush with 100% Isopropanol for 30 min.

    • Return to 100% Acetonitrile for 15 min.

    • Re-equilibrate the column in the correct flow direction with the mobile phase.

  • Re-analysis: Re-inject the standard to see if peak shape has improved. If not, the column may be permanently damaged.[11]

References

Technical Support Center: Enhancing the Resolution of Tetrahydro-5-methylfuran-2-methanol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoisomeric resolution of Tetrahydro-5-methylfuran-2-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the stereoisomers of this compound?

A1: The primary methods for resolving the stereoisomers of this compound include chiral chromatography (both Gas Chromatography and High-Performance Liquid Chromatography), enzymatic kinetic resolution, and diastereomeric crystallization. The choice of method depends on the scale of the separation, the desired purity of the enantiomers, and the available resources.

Q2: I am observing poor peak resolution in my chiral HPLC/GC separation. What are the likely causes and solutions?

A2: Poor peak resolution in chiral chromatography can stem from several factors. Common causes include an inappropriate chiral stationary phase (CSP), a non-optimal mobile phase composition, or issues with the column itself such as degradation or contamination. To troubleshoot, consider screening different CSPs, adjusting the mobile phase polarity and additives, and ensuring proper column equilibration and maintenance.[1][2]

Q3: My enzymatic resolution is giving low enantiomeric excess (ee). How can I improve it?

A3: Low enantiomeric excess in enzymatic resolutions is often due to a non-ideal choice of enzyme, suboptimal reaction conditions, or product inhibition. Screening a panel of lipases or esterases is a crucial first step. Additionally, optimizing the temperature, pH, and solvent can significantly enhance enantioselectivity. The use of an irreversible acyl donor, such as vinyl acetate, can also prevent the reverse reaction and improve the enantiomeric excess of the product.

Q4: The yield of my desired diastereomer is low after crystallization. What steps can I take to improve it?

A4: Low yield in diastereomeric crystallization can be attributed to factors such as the choice of resolving agent, the crystallization solvent, and the cooling rate. A thorough screening of different chiral resolving agents is recommended. The solubility of the diastereomeric salts in the chosen solvent is critical; the desired diastereomer should be significantly less soluble than the other. Optimizing the solvent system and employing a slow, controlled cooling process can promote the formation of pure crystals and improve yield.

Q5: How can I separate the cis and trans isomers of this compound?

A5: The separation of cis and trans diastereomers can typically be achieved using standard chromatographic techniques such as HPLC or GC with an appropriate stationary phase. For HPLC, reversed-phase columns like C18 or specialized phases for isomer separation can be effective.[3][4][5] Method development will involve screening different mobile phase compositions to achieve baseline separation.

Troubleshooting Guides

Chiral Chromatography (HPLC/GC)
Problem Potential Cause Troubleshooting Steps
Poor Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).
Non-optimal mobile phase.For HPLC, vary the ratio of organic modifier to hexane/alkane. For GC, optimize the temperature program.
Incompatible mobile phase additives.For basic analytes, add a small amount of a basic modifier like diethylamine. For acidic analytes, use an acidic modifier like trifluoroacetic acid.
Peak Tailing Active sites on the column.Use mobile phase additives to block active sites. Ensure the column is properly conditioned.
Column contamination.Flush the column with a strong, compatible solvent.
Loss of Separation Over Time Column degradation.Operate within the manufacturer's recommended pH and temperature ranges. Use a guard column to protect the analytical column.[1]
"Memory effect" from previous analyses.Dedicate a column to a specific separation or implement a rigorous column cleaning protocol between different analyses.
Enzymatic Kinetic Resolution
Problem Potential Cause Troubleshooting Steps
Low Conversion Low enzyme activity.Optimize reaction temperature and pH. Ensure the enzyme is not denatured. Increase enzyme loading.
Poor substrate solubility.Screen different organic co-solvents. Consider using 2-methyltetrahydrofuran (2-MeTHF) as a green and effective solvent.
Low Enantiomeric Excess (ee) Non-selective enzyme.Screen a panel of commercially available lipases (e.g., Lipase PS, Novozym 435, Lipase AK) to find one with high enantioselectivity (E-value).
Reversible reaction.Use an irreversible acyl donor like vinyl acetate for acylation reactions.
Racemization of product or starting material.Analyze the stability of the enantiomers under the reaction conditions.
Inconsistent Results Inconsistent enzyme activity.Use a fresh batch of enzyme or verify the activity of the current batch. Ensure proper storage of the enzyme.
Water content in the reaction medium.For transesterification in organic solvents, control the water activity as it can affect enzyme performance.
Diastereomeric Crystallization
Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Diastereomer Poor choice of resolving agent.Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid, chiral amines).
Suboptimal solvent system.Screen different solvents and solvent mixtures to find a system where the desired diastereomeric salt has low solubility and the undesired one is highly soluble.
Co-crystallization of diastereomers.Optimize the crystallization conditions (temperature, cooling rate, concentration) to favor the crystallization of a single diastereomer.
Low Diastereomeric Excess (de) Incomplete separation.Perform multiple recrystallization steps to improve the purity of the desired diastereomer.
Inaccurate analysis of diastereomeric ratio.Use a reliable analytical method (e.g., HPLC, NMR with a chiral shift reagent) to determine the diastereomeric excess accurately.

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of (±)-Tetrahydro-5-methylfuran-2-methanol

This protocol is a general starting point and may require optimization.

  • Enzyme Screening: Screen a panel of lipases (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase (Lipase PS), Amano Lipase AK) for their ability to selectively acylate one enantiomer of the racemic alcohol.

  • Reaction Setup: To a solution of racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., 2-methyltetrahydrofuran, toluene, or hexane), add the selected lipase (typically 10-50% by weight of the substrate).

  • Acylation: Add an acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).

  • Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine both the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, filter off the enzyme.

  • Purification: Separate the unreacted alcohol from the ester product by column chromatography.

Quantitative Data Example for a Related Compound: In a study on the resolution of a similar cyclic ether alcohol, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, Novozym® 435 and Lipase AK showed opposite enantioselectivity in the acetylation reaction, allowing for the isolation of both enantiomers in high optical purity.[6]

General Protocol for Diastereomeric Crystallization

This protocol is a general guideline and requires optimization for the specific substrate.

  • Resolving Agent Selection: Choose a chiral resolving agent that can form a salt with the alcohol (after conversion to a suitable derivative if necessary) or through hydrogen bonding interactions. Common resolving agents for alcohols include chiral acids like tartaric acid or camphorsulfonic acid, often requiring derivatization of the alcohol.

  • Salt Formation: Dissolve the racemic this compound derivative and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using HPLC or NMR.

  • Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid or base to liberate the resolved enantiomer of this compound.

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Racemic_Alcohol Racemic Tetrahydro-5- methylfuran-2-methanol Reaction_Mixture Combine Reactants & Enzyme Racemic_Alcohol->Reaction_Mixture Enzyme Lipase Selection (e.g., Novozym 435) Enzyme->Reaction_Mixture Solvent Solvent & Acyl Donor (e.g., 2-MeTHF, Vinyl Acetate) Solvent->Reaction_Mixture Incubation Incubate with Stirring (Controlled Temperature) Reaction_Mixture->Incubation Monitoring Monitor by Chiral GC/HPLC (Conversion & ee) Incubation->Monitoring Filter Filter to Remove Enzyme Monitoring->Filter At ~50% Conversion Separation Chromatographic Separation Filter->Separation Products Enantioenriched Alcohol & Ester Product Separation->Products

Caption: Workflow for Enzymatic Kinetic Resolution.

Logical_Relationship_Diastereomeric_Crystallization Racemate Racemic Alcohol Derivative Diastereomeric_Salts Diastereomeric Salt Mixture (in solution) Racemate->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., (+)-CSA) Resolving_Agent->Diastereomeric_Salts Solvent_Screening Solvent Screening Solvent_Screening->Diastereomeric_Salts Crystallization Controlled Cooling & Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Filtration Filtration Less_Soluble_Salt->Filtration Liberation Liberate Chiral Alcohol Filtration->Liberation Pure_Enantiomer Enantiopure Alcohol Liberation->Pure_Enantiomer

Caption: Process flow for Diastereomeric Crystallization.

References

Technical Support Center: Minimizing By-product Formation in Tetrahydro-5-methylfuran-2-methanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tetrahydro-5-methylfuran-2-methanol. The information provided aims to help minimize the formation of common by-products and improve reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, typically produced via the hydrogenation of 5-hydroxymethylfurfural (HMF) or 5-methylfurfural.

Issue 1: Low Yield of this compound and Formation of Ring-Opened By-products

  • Question: My reaction is showing a low yield of the desired this compound, and I am observing the formation of linear diols such as 1,6-hexanediol. What could be the cause and how can I prevent this?

  • Answer: The formation of ring-opened by-products is a common issue, often resulting from excessive hydrogenolysis. This can be caused by several factors:

    • High Reaction Temperature: Elevated temperatures can favor the cleavage of the C-O bond within the furan ring.

    • Inappropriate Catalyst Selection: Highly active hydrogenolysis catalysts, such as those with strong acidic sites, can promote ring-opening.

    • Prolonged Reaction Time: Extended reaction times can lead to the further conversion of the desired product into ring-opened species.

    Solutions:

    • Optimize Reaction Temperature: Gradually decrease the reaction temperature to find a balance between a reasonable reaction rate and minimized ring-opening.

    • Select a Milder Catalyst: Consider using catalysts with lower hydrogenolysis activity. For instance, some copper-based catalysts have shown high selectivity for furan ring hydrogenation without significant ring-opening.

    • Monitor Reaction Progress: Track the reaction progress using techniques like GC-MS to stop the reaction once the starting material is consumed and before significant by-product formation occurs.

Issue 2: Formation of Over-hydrogenated or Partially Hydrogenated Products

  • Question: I am observing the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran (from HMF) or 5-methylfurfuryl alcohol as a major by-product. How can I improve the selectivity towards this compound?

  • Answer: The presence of these by-products indicates incomplete or excessive hydrogenation.

    • 5-methylfurfuryl alcohol is an intermediate in the hydrogenation of 5-methylfurfural. Its accumulation suggests that the hydrogenation of the furan ring is slower than the reduction of the aldehyde group.

    • 2,5-bis(hydroxymethyl)tetrahydrofuran is the fully hydrogenated product when starting from HMF.

    Solutions:

    • Adjust Hydrogen Pressure: Increasing the hydrogen pressure can promote the complete hydrogenation of the furan ring.

    • Optimize Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. A systematic variation of the catalyst-to-substrate ratio can help identify the optimal loading.

    • Modify the Catalyst: The choice of catalyst and support is crucial. For example, Ru-based catalysts are often effective for furan ring hydrogenation. The catalyst support can also influence selectivity.

Issue 3: Formation of Polymeric By-products (Humins)

  • Question: My reaction mixture is dark, and I am having difficulty isolating the product due to the presence of insoluble, tar-like substances. What are these, and how can I avoid their formation?

  • Answer: The formation of dark, polymeric materials, known as humins, is a significant challenge, particularly when using HMF as a starting material under acidic conditions.

    Solutions:

    • Control the pH: Maintain a neutral or slightly basic reaction medium to suppress acid-catalyzed polymerization reactions.

    • Use a Co-solvent: The choice of solvent can influence humin formation. Some studies have shown that the use of co-solvents can help to suppress these side reactions.

    • Purify the Starting Material: Impurities in the HMF feedstock can sometimes promote polymerization. Ensure the use of high-purity starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: Common by-products can be categorized as follows:

  • Products from incomplete hydrogenation: 5-methylfurfuryl alcohol (from 5-methylfurfural).

  • Products from over-hydrogenation: 2,5-bis(hydroxymethyl)tetrahydrofuran (from HMF).

  • Products from hydrogenolysis: 2,5-dimethylfuran (DMF), 2,5-dimethyltetrahydrofuran (DMTHF), and various ring-opened products like 1,6-hexanediol.

  • Polymeric by-products: Humins, which are complex, dark-colored polymers.

Q2: How does the choice of catalyst affect by-product formation?

A2: The catalyst plays a critical role in determining the product distribution.

  • Noble metal catalysts (e.g., Ru, Pd, Pt): These are generally very active for hydrogenation. Ruthenium is often favored for furan ring saturation. However, under harsh conditions, they can also promote hydrogenolysis.

  • Non-noble metal catalysts (e.g., Cu, Ni, Co): Copper-based catalysts are often cited for their high selectivity towards the hydrogenation of the aldehyde group without significant furan ring opening. Nickel and cobalt catalysts are also effective but may require careful optimization of reaction conditions to avoid side reactions.

  • Catalyst Support: The support material (e.g., activated carbon, alumina, silica) can influence the catalyst's activity and selectivity through metal-support interactions and by providing acidic or basic sites.

Q3: What is the effect of reaction temperature and pressure on the reaction?

A3: Temperature and pressure are key parameters for controlling selectivity.

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions like hydrogenolysis and ring-opening.

  • Pressure: Higher hydrogen pressure typically favors the complete hydrogenation of the furan ring.

Q4: Can the solvent choice impact the reaction outcome?

A4: Yes, the solvent can influence the reaction in several ways. It can affect the solubility of the reactants and hydrogen, and it can also interact with the catalyst surface. For example, the use of water as a solvent can sometimes promote certain side reactions, while alcoholic solvents can participate in transfer hydrogenation reactions.

Quantitative Data on By-product Formation

The following table summarizes quantitative data from various studies on the hydrogenation of HMF, showcasing the impact of different catalysts and reaction conditions on product distribution.

CatalystStarting MaterialTemperature (°C)Pressure (MPa H₂)SolventConversion (%)This compound Yield (%)Major By-products and Yield (%)
Ni-Al hydrotalciteHMF606Water>9996.2Not specified
Co@CHMF1101Methanol>9996.0Not specified
CuO-Fe₃O₄/ACHMF150(CTH with ethanol)Ethanol>9992.0Not specified
Ni-Co bimetallicHMF1000.5THF>9993.1 (as BHMF*)DMF

*Note: In the context of HMF hydrogenation, the desired product is often 2,5-bis(hydroxymethyl)furan (BHMF), which is an analog of this compound. The principles of by-product minimization are largely transferable. CTH refers to Catalytic Transfer Hydrogenation.

Experimental Protocols

General Protocol for the Hydrogenation of 5-Methylfurfural

  • Catalyst Preparation/Pre-treatment: The catalyst (e.g., a supported metal catalyst) is often pre-reduced in a stream of hydrogen at a specific temperature to ensure the metal is in its active state.

  • Reaction Setup: The reaction is typically carried out in a high-pressure autoclave reactor equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a gas inlet.

  • Charging the Reactor: The reactor is charged with the 5-methylfurfural, the solvent, and the pre-reduced catalyst.

  • Reaction Execution: The reactor is sealed, purged several times with nitrogen and then with hydrogen to remove any air. The reactor is then pressurized with hydrogen to the desired pressure and heated to the target temperature with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Product Isolation: After the reaction is complete (as determined by the consumption of the starting material), the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the reaction pathways in the hydrogenation of 5-hydroxymethylfurfural (HMF), highlighting the formation of the desired diol products and potential by-products.

ReactionPathways cluster_start Starting Material cluster_desired Desired Products cluster_byproducts By-products HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-bis(hydroxymethyl)furan (BHMF) HMF->BHMF Selective Hydrogenation of C=O DMF 2,5-Dimethylfuran (DMF) (Hydrogenolysis) HMF->DMF Hydrogenolysis (High Temp.) RingOpening Ring-Opening Products (e.g., 1,6-Hexanediol) HMF->RingOpening Hydrogenolysis (Harsh Conditions) Humins Humins (Polymerization) HMF->Humins Acid-catalyzed Polymerization BHMTHF 2,5-bis(hydroxymethyl)tetrahydrofuran (Target Analog) BHMF->BHMTHF Furan Ring Hydrogenation DMTHF 2,5-Dimethyltetrahydrofuran (Over-hydrogenation) DMF->DMTHF Furan Ring Hydrogenation

Caption: Reaction pathways in HMF hydrogenation.

This diagram illustrates the potential reaction pathways starting from 5-hydroxymethylfurfural (HMF). The desired route involves the selective hydrogenation of the carbonyl group to form 2,5-bis(hydroxymethyl)furan (BHMF), followed by the hydrogenation of the furan ring to yield 2,5-bis(hydroxymethyl)tetrahydrofuran, an analog of the target molecule. Undesirable side reactions include hydrogenolysis to form furans with reduced oxygen content, ring-opening to linear molecules, and polymerization to humins. The reaction conditions, particularly temperature and catalyst choice, play a crucial role in directing the reaction towards the desired product and minimizing the formation of these by-products.

Technical Support Center: Scaling Up the Production of Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of Tetrahydro-5-methylfuran-2-methanol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) or 5-methylfurfural.

Q1: Low yield of the desired product, this compound.

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: The catalyst may be inactive or have low activity.

    • Solution: Ensure the catalyst is fresh and has been properly activated according to the manufacturer's instructions. If reusing a catalyst, consider a regeneration cycle. For example, some carbon-supported platinum and ruthenium catalysts can be regenerated by mild air oxidation followed by reduction.[1]

  • Reaction Conditions: The temperature and pressure may not be optimal for the complete hydrogenation of the furan ring.

    • Solution: The hydrogenation of the furan ring typically requires more forcing conditions than the reduction of the aldehyde group. A two-stage reaction with an initial lower temperature for the aldehyde reduction, followed by a higher temperature and pressure for the ring saturation, can improve yields.[2]

  • Incomplete Conversion: The reaction time may be insufficient for the reaction to go to completion.

    • Solution: Monitor the reaction progress using techniques like GC-MS or HPLC. Extend the reaction time until the starting material is fully consumed.

Q2: Formation of significant amounts of by-products.

A2: By-product formation is a common issue and is often related to catalyst selectivity and reaction conditions.

  • Hydrogenolysis: Unwanted cleavage of C-O bonds can lead to the formation of alkanes and other degradation products.

    • Solution: The choice of catalyst is critical. For instance, copper-based catalysts are often more selective for aldehyde hydrogenation with less propensity for hydrogenolysis compared to some noble metal catalysts under harsh conditions. Modifying the catalyst support or using bimetallic catalysts can also enhance selectivity.

  • Incomplete Hydrogenation: The reaction may stop at the intermediate stage, 2,5-bis(hydroxymethyl)furan (BHMF), without full saturation of the furan ring.

    • Solution: As mentioned in Q1, increasing the reaction temperature and/or hydrogen pressure in a second stage can drive the reaction towards the desired fully hydrogenated product.[2] The choice of solvent can also play a role; for example, in some systems, ethyl acetate has been shown to be effective for full hydrogenation.

  • Polymerization/Humins Formation: The acidic conditions sometimes used for HMF production can lead to the formation of polymeric by-products (humins).

    • Solution: Ensure the starting HMF is of high purity. If crude HMF is used, a purification step prior to hydrogenation is recommended.

Q3: Catalyst deactivation after one or a few runs.

A3: Catalyst deactivation is a significant challenge in scaling up production.

  • Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface can block active sites.

    • Solution: A regeneration step, such as calcination in air followed by reduction, can often restore catalyst activity.[1] Optimizing reaction conditions to minimize high temperatures where coking is more prevalent can also help.

  • Sintering: Metal nanoparticles on the catalyst support can agglomerate at high temperatures, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature. The choice of a thermally stable catalyst support can also mitigate sintering.

  • Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites.

    • Solution: Use high-purity starting materials and solvents. If impurities are known to be present, a purification step for the feedstock is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursor is 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose and glucose. 5-methylfurfural is another potential starting material.

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of heterogeneous catalysts can be used. Noble metal catalysts such as Ruthenium on carbon (Ru/C) and Palladium on carbon (Pd/C) are highly active.[2][3] Nickel-based catalysts, like Raney Nickel or supported nickel catalysts, are a more cost-effective alternative and have shown high efficiency, particularly for the full hydrogenation of the furan ring.[4][5]

Q3: What are the typical reaction conditions for the hydrogenation?

A3: The reaction is typically carried out in a batch reactor under hydrogen pressure. Conditions can vary significantly depending on the catalyst used. A two-stage approach is often effective:

  • Stage 1 (Aldehyde Hydrogenation): Milder conditions, for example, 90-130°C and 2-5 MPa of hydrogen pressure.[2]

  • Stage 2 (Furan Ring Hydrogenation): More stringent conditions, such as 150-170°C and 7-10 MPa of hydrogen pressure, are required for the complete saturation of the furan ring.[2]

Q4: What solvents are suitable for this reaction?

A4: Common solvents include alcohols like ethanol and isopropanol.[6][7] Ethers such as tetrahydrofuran (THF) and 1,4-dioxane are also used. The choice of solvent can influence the reaction selectivity and rate.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material, intermediate products, and the final product.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of HMF and its Derivatives

CatalystStarting MaterialTemperature (°C)Pressure (MPa)Time (h)SolventProductYield (%)Selectivity (%)Reference
5% Ru/C5-Hydroxymethylfurfural60318Water2,5-bis(hydroxymethyl)furan-92[8]
5% Ru/C5-Hydroxymethylfurfural100518Water/Isooctane1-hydroxyhexane-2,5-dione-99[3]
Ni-Ga Intermetallic5-Hydroxymethylfurfural----2,5-bis(hydroxymethyl)furan98.4-
Ni-Al₂O₃5-Hydroxymethylfurfural----2,5-dihydroxymethyltetrahydrofuran96.2-[5]
Pd/C5-Hydroxymethylfurfural1200.3151,4-dioxane2,5-dimethyltetrahydrofuran64-
Ni-NiO/CNTs5-Hydroxymethylfurfural---Ethanol2,5-bis(hydroxymethyl)furan-97.6
Pt/MCM-415-Hydroxymethylfurfural350.82Water2,5-bis(hydroxymethyl)furan-98.9

Note: The table includes data for the synthesis of key intermediates and related fully hydrogenated products, as direct quantitative data for this compound is often embedded within broader studies.

Experimental Protocols

Protocol 1: Two-Stage Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)tetrahydrofuran (a precursor to the target molecule)

This protocol is a representative procedure based on common practices for the complete hydrogenation of HMF.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • 5% Ruthenium on activated carbon (Ru/C) catalyst

  • Ethanol (anhydrous)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Filtration system

Procedure:

Stage 1: Hydrogenation of the Aldehyde Group

  • Charge the autoclave with HMF and ethanol. A typical substrate-to-solvent ratio is 1:10 (w/v).

  • Add the 5% Ru/C catalyst. The catalyst loading is typically 5-10% by weight relative to the HMF.

  • Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 3 MPa.

  • Heat the reactor to 120°C while stirring vigorously (e.g., 1000 rpm).

  • Maintain these conditions for 2-4 hours. Monitor the reaction progress by taking samples and analyzing them via GC-MS or HPLC until the HMF is consumed.

Stage 2: Hydrogenation of the Furan Ring

  • After completion of the first stage, increase the reactor temperature to 160°C.

  • Increase the hydrogen pressure to 8 MPa.

  • Continue the reaction for an additional 6-10 hours, monitoring for the conversion of the intermediate 2,5-bis(hydroxymethyl)furan to 2,5-bis(hydroxymethyl)tetrahydrofuran.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with ethanol for reuse.

  • The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography.

Visualizations

Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-bis(hydroxymethyl)furan (BHMF) HMF->BHMF H₂, Catalyst (e.g., Ru/C, Pd/C, Ni) Low Temp & Pressure THMFM This compound BHMF->THMFM H₂, Catalyst (e.g., Ru/C, Ni) High Temp & Pressure

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conversion Is Starting Material Fully Consumed? Start->Check_Conversion Check_Byproducts Are By-products Observed? Check_Conversion->Check_Byproducts Yes Increase_Time Increase Reaction Time Check_Conversion->Increase_Time No Check_Catalyst Is Catalyst Activity Low? Check_Byproducts->Check_Catalyst No Significant By-products Optimize_Conditions Optimize T & P for Ring Hydrogenation Check_Byproducts->Optimize_Conditions Intermediate Product Change_Catalyst Change Catalyst or Improve Selectivity Check_Byproducts->Change_Catalyst Side-reaction Products Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst Yes End Problem Solved Check_Catalyst->End No Increase_Time->End Optimize_Conditions->End Change_Catalyst->End Regenerate_Catalyst->End

Caption: Troubleshooting workflow for production issues.

Experimental_Parameters Yield Yield & Selectivity Catalyst Catalyst Type (Ru, Ni, Pd) Catalyst->Yield Temperature Temperature Temperature->Yield Pressure Pressure Pressure->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Purity Substrate Purity Purity->Yield

Caption: Key experimental parameters influencing yield and selectivity.

References

Technical Support Center: Catalyst Deactivation in Tetrahydro-5-methylfuran-2-methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of Tetrahydro-5-methylfuran-2-methanol (THMFM).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of THMFM, focusing on catalyst deactivation.

Problem 1: Gradual or rapid decrease in catalyst activity (lower conversion of 5-Hydroxymethylfurfural or 5-Methylfurfural).

Possible Causes and Solutions:

CauseIdentificationProposed Solutions
Coking/Fouling - Visual inspection of the catalyst (dark deposits).- Temperature-programmed oxidation (TPO) showing carbon burn-off.- Increased pressure drop across the catalyst bed in a continuous reactor.- Regeneration: Controlled oxidation (calcination) to burn off coke deposits. For nickel catalysts, this can be followed by reduction.[1] - Process Optimization: Adjust reaction temperature and pressure to minimize side reactions leading to coke formation.[2] Using a solvent that can dissolve coke precursors or byproducts can also be beneficial.
Sintering - Transmission electron microscopy (TEM) or X-ray diffraction (XRD) analysis showing an increase in metal particle size.- Catalyst Selection: Choose catalysts with strong metal-support interactions to inhibit particle migration.- Process Control: Operate at the lowest effective temperature to reduce thermal stress on the catalyst.
Poisoning - Feedstock analysis for impurities (e.g., sulfur, nitrogen compounds).- Inductively coupled plasma mass spectrometry (ICP-MS) or X-ray photoelectron spectroscopy (XPS) of the spent catalyst to detect poisons.- Feedstock Purification: Implement a purification step to remove catalyst poisons from the feedstock.- Catalyst Regeneration: For reversible poisoning, a specific chemical wash or thermal treatment may restore activity.
Leaching - ICP-MS analysis of the reaction mixture showing the presence of the active metal.- Catalyst Design: Use catalysts with robust supports and strong metal anchoring.- Solvent Selection: Choose a solvent that minimizes the dissolution of the active metal under reaction conditions.

Problem 2: Change in product selectivity (e.g., increased formation of byproducts).

Possible Causes and Solutions:

CauseIdentificationProposed Solutions
Changes in Active Sites due to Deactivation - Characterization of the spent catalyst (e.g., XPS, TEM) to observe changes in metal oxidation state or morphology.- Controlled Regeneration: Implement a regeneration protocol that restores the original active sites without altering the catalyst structure.- Catalyst Modification: Doping the catalyst with a second metal can sometimes improve selectivity and stability.
Mass Transfer Limitations - Observing a decrease in selectivity with an increase in catalyst particle size or a decrease in stirring speed.- Catalyst Design: Use catalysts with smaller particle sizes or higher surface areas.- Reactor Engineering: Ensure efficient mixing in slurry reactors or proper flow distribution in fixed-bed reactors to minimize mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and their typical deactivation modes?

A1: The most common catalysts for the hydrogenation of 5-hydroxymethylfurfural (HMF) and its derivatives to produce compounds like THMFM are supported noble metals (e.g., Pd, Pt, Ru) and non-noble metals (e.g., Ni, Cu).[2][3]

  • Nickel-based catalysts are cost-effective but can be prone to coking and sintering , especially at higher temperatures.[4]

  • Copper-based catalysts , such as copper chromite, are also used and are susceptible to sintering and poisoning by sulfur compounds.[5]

  • Noble metal catalysts (Pd, Pt, Ru) are highly active but can be deactivated by poisoning from feedstock impurities and are more expensive.[3] Leaching can also be a concern in liquid-phase reactions.

Q2: How can I minimize coke formation on my catalyst during the reaction?

A2: Coke formation, or fouling, is a common deactivation mechanism where carbonaceous deposits block active sites.[1] To minimize coking:

  • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of side reactions that lead to coke precursors.

  • Increase Hydrogen Pressure: Higher hydrogen partial pressure can promote hydrogenation of coke precursors and reduce their formation.

  • Solvent Selection: Using a solvent that can effectively dissolve reactants and intermediates can prevent their polymerization on the catalyst surface.

  • Feedstock Purity: Ensure the feedstock is free from impurities that can act as coke promoters.

Q3: What are the signs of catalyst sintering, and how can it be prevented?

A3: Sintering is the agglomeration of small metal particles into larger ones, leading to a decrease in active surface area.[6] Signs of sintering include a gradual loss of catalyst activity that cannot be restored by simple regeneration methods.

Prevention strategies include:

  • Operating at Lower Temperatures: Sintering is a thermally activated process, so lower reaction temperatures are beneficial.

  • Choosing a Stable Support: The catalyst support material plays a crucial role in anchoring the metal nanoparticles and preventing their migration. Supports with strong metal-support interactions are preferred.

  • Catalyst Preparation Method: The method used to prepare the catalyst can influence the initial particle size distribution and the strength of the metal-support interaction.

Q4: My catalyst is deactivated. Can it be regenerated?

A4: Catalyst regeneration is often possible, depending on the deactivation mechanism.

  • Coking/Fouling: Deactivation by coke can often be reversed by a controlled burn-off of the carbonaceous deposits in a stream of air or oxygen (calcination), followed by a reduction step for metal catalysts like nickel.[1]

  • Poisoning: If the poisoning is reversible (i.e., the poison is weakly adsorbed), it may be possible to remove it by washing with a suitable solvent or by a specific thermal treatment. Irreversible poisoning is more challenging to address.

  • Sintering: Deactivation due to sintering is generally irreversible as it involves a physical change in the catalyst structure.

Q5: How do I perform a catalyst regeneration for a coked nickel catalyst?

A5: A general procedure for regenerating a coked nickel catalyst involves:

  • Solvent Washing: First, wash the catalyst with a solvent (e.g., ethanol, isopropanol) to remove any loosely adsorbed organic species.

  • Drying: Dry the catalyst to remove the solvent.

  • Calcination (Oxidation): Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂). The temperature should be ramped up slowly to avoid overheating due to the exothermic combustion of coke. A typical final temperature might be in the range of 400-500°C.

  • Reduction: After calcination, the nickel will be in an oxidized state (NiO). To restore its catalytic activity for hydrogenation, it must be reduced. This is typically done by heating the catalyst in a flow of hydrogen gas.

Experimental Protocols

Protocol 1: Catalyst Activity Testing

This protocol describes a typical batch reaction for testing the activity of a catalyst in the hydrogenation of a furanic substrate.

  • Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet is used.

  • Catalyst Loading: The catalyst (typically 1-5 wt% relative to the substrate) is loaded into the reactor.

  • Reactant and Solvent Addition: The substrate (e.g., 5-methylfurfural) and a suitable solvent (e.g., isopropanol, water) are added to the reactor.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 100-180°C) with vigorous stirring.[2]

  • Sampling and Analysis: Liquid samples are taken at regular intervals, filtered, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the reactant and the selectivity to the products.

Protocol 2: Catalyst Regeneration (Coke Removal)

This protocol outlines a laboratory-scale procedure for regenerating a coked catalyst.

  • Catalyst Recovery: After the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation.

  • Washing: The recovered catalyst is washed with a solvent (e.g., ethanol) to remove residual reactants and products.

  • Drying: The catalyst is dried in an oven at a moderate temperature (e.g., 80-100°C).

  • Calcination: The dried catalyst is placed in a tube furnace. A controlled flow of a dilute oxygen/inert gas mixture is passed over the catalyst while the temperature is slowly ramped up to a setpoint (e.g., 450°C) and held for several hours to burn off the coke.

  • Reduction (for metal catalysts): After cooling down under an inert atmosphere, the gas flow is switched to hydrogen, and the temperature is increased to reduce the metal oxide back to its active metallic state.

Visualizations

CatalystDeactivationPathways cluster_synthesis THMFM Synthesis cluster_deactivation Deactivation Pathways Reactants Reactants Active_Catalyst Active_Catalyst Reactants->Active_Catalyst Adsorption THMFM_Product THMFM_Product Active_Catalyst->THMFM_Product Reaction Coking Coking Active_Catalyst->Coking Sintering Sintering Active_Catalyst->Sintering Poisoning Poisoning Active_Catalyst->Poisoning Leaching Leaching Active_Catalyst->Leaching Deactivated_Catalyst Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Common catalyst deactivation pathways in THMFM synthesis.

TroubleshootingWorkflow start Decreased Catalyst Performance check_coking Evidence of Coking? start->check_coking check_sintering Evidence of Sintering? check_coking->check_sintering No regenerate Perform Calcination/ Reduction check_coking->regenerate Yes check_poisoning Evidence of Poisoning? check_sintering->check_poisoning No optimize_temp Lower Reaction Temperature check_sintering->optimize_temp Yes purify_feed Purify Feedstock check_poisoning->purify_feed Yes replace_catalyst Replace Catalyst check_poisoning->replace_catalyst No

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Analysis of Tetrahydro-5-methylfuran-2-methanol and Other Furanic Biofuels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the pursuit of sustainable and high-performance biofuels is a critical endeavor. Among the promising candidates, furanic biofuels derived from lignocellulosic biomass have garnered significant attention. This guide provides a detailed comparison of Tetrahydro-5-methylfuran-2-methanol (THMFM) with other notable furanic biofuels, namely 2-methylfuran (MF), 2,5-dimethylfuran (DMF), and 5-hydroxymethylfurfural (HMF). The comparison is based on key fuel properties and supported by experimental data to offer an objective assessment of their potential.

Furanic biofuels present a renewable alternative to conventional fossil fuels, with the potential for carbon-neutral energy production. Their synthesis from non-food biomass sources makes them an attractive option for sustainable energy. This guide focuses on the performance characteristics of THMFM in relation to its more commonly studied furanic counterparts.

Quantitative Comparison of Fuel Properties

The performance of a biofuel is determined by a range of physicochemical properties. The following table summarizes the key fuel characteristics for THMFM, MF, DMF, and HMF, providing a clear and structured overview for comparative analysis.

PropertyThis compound (THMFM)2-Methylfuran (MF)2,5-Dimethylfuran (DMF)5-Hydroxymethylfurfural (HMF)
Molecular Formula C6H12O2C5H6OC6H8OC6H6O3
Molar Mass ( g/mol ) 116.1682.1096.13126.11
Density (g/cm³) 1.147[1]0.9130.887~1.29 (solid)
Boiling Point (°C) 197.9 (predicted)63-6692-94[2]114-118 (decomposes)
Energy Density (MJ/L) Data not available~26.531.5[3]Data not available (solid)
Research Octane Number (RON) Data not available103119[2]Data not available
Cetane Number (CN) Data not availableData not available<10Data not available
Water Solubility Data not availableInsolubleInsoluble[2]Soluble

Experimental Protocols

The determination of the fuel properties listed above follows standardized experimental procedures to ensure accuracy and comparability of the data. The primary methods are established by ASTM International.

Determination of Energy Density (Heat of Combustion)

The energy density, or calorific value, of a liquid fuel is determined using a bomb calorimeter.

Experimental Protocol (based on ASTM D240 and ASTM D4809):

  • A precisely weighed sample of the biofuel (approximately 1 gram) is placed in a sample cup within a high-pressure stainless steel vessel known as a "bomb."

  • The bomb is then pressurized with pure oxygen to approximately 30 atm.

  • The sealed bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

  • The initial temperature of the water is recorded with high precision.

  • The fuel sample is ignited electrically via a fuse wire.

  • The combustion of the fuel releases heat, which is transferred to the surrounding water, causing a rise in its temperature.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The gross heat of combustion is calculated based on the temperature rise, the heat capacity of the calorimeter system, and the mass of the fuel sample. Corrections are made for the heat released by the ignition wire and for the formation of acids during combustion.[4][5][6]

Determination of Research Octane Number (RON)

The Research Octane Number characterizes the anti-knock performance of a fuel in a spark-ignition engine under low-severity conditions.

Experimental Protocol (based on ASTM D2699):

  • The test is conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][7]

  • The engine is operated at a constant speed of 600 rpm and under specified intake air temperature and humidity conditions.[2][7]

  • The biofuel sample is run in the engine, and the compression ratio is adjusted until a standard level of "knocking" (auto-ignition) is detected by a sensor.

  • The knocking intensity of the sample is then bracketed by running two primary reference fuel (PRF) blends of isooctane (RON 100) and n-heptane (RON 0).

  • The RON of the biofuel is determined by interpolating between the RONs of the two bracketing PRF blends that produce the same knock intensity as the sample fuel.[8]

Determination of Cetane Number (CN)

The Cetane Number measures the ignition quality of a fuel in a compression-ignition (diesel) engine.

Experimental Protocol (based on ASTM D613):

  • A standardized single-cylinder CFR cetane engine with a variable compression ratio is used for the test.[9][10]

  • The engine is operated at a constant speed of 900 rpm.

  • The biofuel sample is injected into the hot compressed air in the cylinder.

  • The compression ratio is adjusted to achieve a specific ignition delay (the time between fuel injection and the start of combustion).

  • The ignition delay of the sample is compared with that of reference fuels, which are blends of n-cetane (hexadecane, CN 100) and heptamethylnonane (HMN, CN 15).

  • The Cetane Number of the biofuel is determined by finding the percentage by volume of n-cetane in a blend with HMN that matches the ignition delay of the sample.[3][10]

Production Pathways and Logical Relationships

The synthesis of these furanic biofuels originates from the dehydration of C6 sugars (like fructose) found in biomass, which primarily yields 5-hydroxymethylfurfural (HMF). HMF then serves as a versatile platform chemical for the production of other furan derivatives through various catalytic processes.

Furanic_Biofuel_Synthesis Biomass Lignocellulosic Biomass Sugars C6 Sugars (e.g., Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration DMF 2,5-Dimethylfuran (DMF) HMF->DMF Hydrogenolysis MF 2-Methylfuran (MF) HMF->MF Decarbonylation/ Hydrogenolysis THMFM This compound (THMFM) HMF->THMFM Hydrogenation

Caption: Synthesis pathways of furanic biofuels from biomass.

Experimental Workflow for Fuel Property Evaluation

The comprehensive evaluation of a novel biofuel involves a logical sequence of experimental procedures to determine its key performance characteristics.

Fuel_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical & Fuel Property Testing cluster_engine Engine Performance & Emissions Biofuel_Synthesis Biofuel Synthesis (e.g., THMFM from HMF) Purification Purification & Characterization (e.g., NMR, GC-MS) Biofuel_Synthesis->Purification Density Density Measurement Purification->Density Viscosity Viscosity Measurement Purification->Viscosity Energy_Density Energy Density (ASTM D240/D4809) Purification->Energy_Density Octane_Number Octane Number (RON/MON) (ASTM D2699/D2700) Purification->Octane_Number Cetane_Number Cetane Number (ASTM D613) Purification->Cetane_Number Engine_Testing Engine Dynamometer Testing Octane_Number->Engine_Testing Cetane_Number->Engine_Testing Emissions_Analysis Exhaust Gas Analysis (e.g., CO, NOx, HC) Engine_Testing->Emissions_Analysis

Caption: Workflow for the evaluation of biofuel properties.

References

A Comparative Guide to Tetrahydro-5-methylfuran-2-methanol and 2-Methyltetrahydrofuran as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern chemistry, solvent selection is a critical parameter that significantly influences reaction outcomes, process efficiency, and the overall environmental footprint of a synthetic route. For researchers, scientists, and professionals in drug development, the choice between conventional and alternative solvents is a constant balance of performance, safety, and sustainability. This guide provides an objective comparison of two furan-based solvents: Tetrahydro-5-methylfuran-2-methanol and 2-methyltetrahydrofuran (2-MeTHF), offering insights into their properties and applications, supported by available data.

Executive Summary

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a prominent green solvent, often touted as a superior replacement for tetrahydrofuran (THF) in a variety of chemical transformations. Its favorable physical properties, derivation from renewable feedstocks, and extensive performance data in numerous reactions have solidified its position in both academic and industrial laboratories.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical properties are fundamental to its suitability for a given application, affecting solubility, reaction temperature, and work-up procedures. The following table summarizes the key physicochemical properties of this compound and 2-MeTHF.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₆H₁₂O₂C₅H₁₀O
Molecular Weight 116.16 g/mol [2]86.13 g/mol [3]
Boiling Point ~178 °C (Predicted)78-80 °C[3]
Melting Point N/A-136 °C[3]
Density 1.008 g/cm³ (Predicted)0.854 g/mL at 20 °C[3]
Flash Point 76 °C (Predicted)-11 °C[3]
Water Solubility Miscible (Predicted)14 g/100 g at 20 °C (Limited miscibility)[3]
CAS Number 6126-49-4[4]96-47-9[3]

Performance as a Solvent: Current Understanding

2-Methyltetrahydrofuran (2-MeTHF): A Proven Green Alternative

2-MeTHF has been extensively studied and validated as a high-performance, greener alternative to conventional ethereal solvents like THF and diethyl ether. Its unique properties offer several advantages in a variety of chemical reactions.

  • Enhanced Reaction Control: With a higher boiling point than THF (80°C vs. 66°C), 2-MeTHF allows for reactions to be conducted at elevated temperatures, often leading to faster reaction rates and improved yields.[5]

  • Improved Work-up and Separation: Unlike the fully water-miscible THF, 2-MeTHF exhibits limited water miscibility, which simplifies aqueous work-ups and phase separations. This property can reduce the need for additional organic extraction solvents, leading to a more streamlined and environmentally friendly process.[5]

  • Stability: 2-MeTHF demonstrates greater stability in the presence of strong bases and organometallic reagents compared to THF, which can be prone to deprotonation and subsequent decomposition.[6]

  • Broad Applicability: It has been successfully employed in a wide range of reactions, including Grignard reactions, Suzuki-Miyaura cross-couplings, lithiations, and reductions.[7]

This compound: A Versatile Intermediate and Potential Solvent

This compound is recognized for its utility as a building block in organic synthesis and its application as a solvent within the pharmaceutical sector.[1] Its structure, featuring both an ether and a primary alcohol functional group, suggests it would be a polar, protic solvent, capable of hydrogen bonding. This characteristic would make it suitable for dissolving polar compounds and participating in reactions where proton donation is favorable.

However, a significant gap exists in the scientific literature regarding specific, quantitative performance data of this compound as a primary reaction solvent. While it is used in pharmaceutical synthesis, detailed studies comparing its efficacy (in terms of yield, selectivity, reaction kinetics, etc.) against other solvents like 2-MeTHF in common transformations are not readily found. Its predicted high boiling point and miscibility with water suggest its application profile would differ significantly from 2-MeTHF.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and adoption of new chemical processes. While numerous protocols are available for reactions in 2-MeTHF, similar detailed public information for this compound is scarce.

Experimental Protocol: Ring-Closing Metathesis/Isomerization in 2-MeTHF

The following is an example of a detailed experimental protocol for a reaction conducted in 2-MeTHF, highlighting its application at elevated temperatures.

  • Reaction: Ring-closing metathesis/isomerization of a diene.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

  • Procedure: The diene substrate is dissolved in 2-MeTHF to a concentration of 0.1 M in a pressure ampoule. The solution is degassed, and the metathesis catalyst (e.g., Grubbs second-generation catalyst) is added (0.25–2.5 mol %). The ampoule is sealed, and the reaction mixture is heated to 120 °C. The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or NMR). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[6]

  • Rationale for 2-MeTHF: The higher boiling point of 2-MeTHF allows the reaction to be performed at 120 °C, which is necessary to promote the desired isomerization of the metathesis product. Its stability under these conditions is also a key advantage.[6]

Use of this compound in Synthesis

While specific, detailed experimental protocols for using this compound as a primary reaction solvent are not widely published, its role as a versatile chemical is documented.[1] For instance, in a synthetic route, it might be used to dissolve a polar starting material or reagent. A general procedure could involve:

  • General Procedure: A reaction flask is charged with the starting material, followed by the addition of this compound as the solvent. The mixture is stirred until complete dissolution. Subsequently, other reagents are added, and the reaction is conducted under appropriate temperature and atmosphere. The work-up would likely involve partitioning with a less polar solvent and water, given the predicted miscibility of this compound with water.

It is important to note that without specific experimental data, the optimization of reaction conditions and the efficiency of such a process are difficult to predict.

Comparative Overview

Caption: A logical diagram comparing the key properties and resulting applications of this compound and 2-MeTHF.

Conclusion and Future Outlook

This guide provides a comparative overview of this compound and 2-methyltetrahydrofuran as solvents for chemical synthesis. The available evidence clearly establishes 2-MeTHF as a versatile, high-performing, and environmentally preferable alternative to conventional solvents like THF. Its well-documented performance in a multitude of reactions, coupled with its favorable physical properties, makes it a strong candidate for a wide range of applications in research and drug development.

This compound, while identified as a useful chemical intermediate and a solvent in the pharmaceutical industry, currently lacks the extensive body of public experimental data needed for a comprehensive performance comparison. Its predicted properties as a polar, protic solvent suggest a different application scope than the aprotic 2-MeTHF.

For researchers and drug development professionals, 2-MeTHF represents a reliable and well-characterized green solvent choice. Future research into the solvent properties and performance of this compound in a broader range of chemical transformations would be invaluable to the scientific community, potentially unveiling a new class of bio-derived, polar protic solvents. Until such data becomes available, the direct substitution of 2-MeTHF with this compound should be approached with caution and would require significant in-house process development and optimization.

References

Catalyst Performance in the Synthesis of Tetrahydro-5-methylfuran-2-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The efficient synthesis of tetrahydro-5-methylfuran-2-methanol (THMFM), also known as 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a valuable biomass-derived chemical, is critically dependent on the performance of the catalyst employed. This guide provides a comparative analysis of various catalysts for the synthesis of THMFM, primarily through the hydrogenation of 5-hydroxymethylfurfural (HMF), to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system.

The synthesis of THMFM from HMF is typically a two-step hydrogenation process. The first step involves the hydrogenation of the aldehyde group in HMF to form 2,5-bis(hydroxymethyl)furan (BHMF). The second step is the hydrogenation of the furan ring in BHMF to yield the final product, THMFM. The choice of catalyst is crucial for achieving high conversion rates and selectivity towards the desired product.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the synthesis of BHMF and THMFM under different experimental conditions.

CatalystSupportReactantProductTemp. (°C)Pressure (bar)Time (h)SolventHMF Conversion (%)Product Yield (%)Selectivity (%)
Ru/MnCo₂O₄-HMFBHMTHF1008216Water>9997.3-
Ru/MnCo₂O₄-HMFBHMF1008216Water>9998.5-
Ni₁Ga₁-HMFBHMF-----98.4-
Cu/SiO₂-PDSiO₂HMFBHMF--5.5THF91~90>96
Cu/ZnO-HMFBHMF100155Ethanol99-98
Cu/MgAlOₓ-HMFBHMF18010--97-95
Ru/Co₃O₄-HMFBHMF190-6Isopropanol10082.8-
Cu/MOF-808MOF-808HMFBHMF150-41,4-dioxane93.87175.65

Experimental Protocols

A generalized experimental protocol for the catalytic hydrogenation of HMF to THMFM is outlined below. Specific parameters should be adjusted based on the chosen catalyst and desired product, as detailed in the comparative table.

Catalyst Preparation

Catalysts are typically prepared by methods such as incipient wetness impregnation, precipitation-deposition, or co-precipitation. For instance, a Cu/SiO₂ catalyst can be prepared by the precipitation-deposition method, which involves precipitating a copper precursor onto a silica support at a constant pH.[1][2] The prepared catalyst is then typically calcined and reduced under a hydrogen flow before use.

Hydrogenation Reaction

The hydrogenation of HMF is carried out in a high-pressure autoclave reactor. A typical procedure is as follows:

  • The autoclave is charged with the catalyst, HMF, and a solvent (e.g., water, ethanol, or THF).

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • The reactor is then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.

  • After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

Product Analysis

The reaction products are typically analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield and selectivity of the products.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathway for the synthesis of this compound from 5-hydroxymethylfurfural and a typical experimental workflow for catalyst performance evaluation.

ReactionPathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-bis(hydroxymethyl)furan (BHMF) HMF->BHMF Hydrogenation of aldehyde group THMFM This compound (THMFM) BHMF->THMFM Hydrogenation of furan ring

Reaction pathway from HMF to THMFM.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Prep Catalyst Synthesis (e.g., Impregnation, Precipitation) Calc Calcination Prep->Calc Red Reduction Calc->Red Charge Charge Reactor (Catalyst, HMF, Solvent) Red->Charge Purge Purge with N₂/Ar Charge->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Heat and Stir Pressurize->React Cool Cool and Depressurize React->Cool Filter Filter Catalyst Cool->Filter Analyze Analyze Liquid Phase (e.g., HPLC) Filter->Analyze

Experimental workflow for catalyst performance evaluation.

References

Cross-Validation of Spectroscopic Data for Tetrahydro-5-methylfuran-2-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-validation of spectroscopic data for Tetrahydro-5-methylfuran-2-methanol, a key intermediate in various synthetic processes. By comparing its spectral features with those of structurally related alternatives, Tetrahydrofuran-2-methanol and 2-Methyltetrahydrofuran, this document offers a robust framework for unambiguous compound identification and quality control.

This guide presents a detailed comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the target compound and its alternatives. Experimental protocols for each spectroscopic technique are also provided to ensure reproducibility.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compoundData not publicly available in detail
Tetrahydrofuran-2-methanolData not publicly available in detail
2-Methyltetrahydrofuran1.21 (d, 3H, CH₃), 1.45-1.65 (m, 1H, CH), 1.70-2.00 (m, 3H, CH₂), 3.70-3.95 (m, 3H, CH+CH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Assignment
This compoundData sourced from Sigma-Aldrich, specific shifts not detailed[1]
Tetrahydrofuran-2-methanolData not publicly available in detail
2-Methyltetrahydrofuran21.4 (CH₃), 25.8 (CH₂), 34.7 (CH₂), 67.9 (CH₂), 76.0 (CH)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Liquid Film)

CompoundWavenumber (cm⁻¹), Assignment
This compoundVapor phase IR data available, specific peaks not detailed[1]
Tetrahydrofuran-2-methanol~3400 (O-H stretch), ~2950 (C-H stretch), ~1050 (C-O stretch)
2-Methyltetrahydrofuran~2970, 2860 (C-H stretch), ~1080 (C-O stretch)
Mass Spectrometry (MS)

Table 4: Key Mass Spectral Fragments (m/z)

CompoundMajor Fragments (m/z)
This compound85, 41, 43[1]
Tetrahydrofuran-2-methanol101, 83, 71, 55, 43
2-Methyltetrahydrofuran71, 43, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AVANCE III HD 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is obtained using an FT-IR spectrometer. For liquid samples, a small drop is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, which are then ionized and fragmented in the MS. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of the Cross-Validation Workflow

The logical workflow for the cross-validation of spectroscopic data is illustrated in the following diagram.

Spectroscopic_Cross_Validation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_validation Validation Sample_Preparation Sample Preparation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Sample_Preparation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample_Preparation->Mass_Spectrometry NMR_Analysis Analyze Chemical Shifts & Coupling Constants NMR_Spectroscopy->NMR_Analysis IR_Analysis Analyze Functional Group Frequencies IR_Spectroscopy->IR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation Pattern Mass_Spectrometry->MS_Analysis Comparative_Analysis Compare with Alternatives (e.g., 2-MeTHF, THF-MeOH) NMR_Analysis->Comparative_Analysis IR_Analysis->Comparative_Analysis MS_Analysis->Comparative_Analysis Structure_Confirmation Structure Confirmation Comparative_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Comparative_Analysis->Purity_Assessment

Caption: Workflow for Spectroscopic Data Cross-Validation.

References

A Comparative Analysis of Tetrahydro-5-methylfuran-2-methanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Tetrahydro-5-methylfuran-2-methanol Against Industry-Standard Solvents.

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, safety, and environmental footprint. This guide provides a comprehensive comparison of this compound (THFM) against established industry solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Methanol. The data presented herein is intended to assist researchers and drug development professionals in making informed decisions for their specific applications.

Physicochemical and Safety Properties: A Tabular Comparison

The following tables summarize the key physicochemical and safety properties of this compound and the selected alternative solvents. This data has been compiled from various chemical and safety data sources.

Table 1: Physicochemical Properties

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Methanol
Molecular Formula C6H12O2[1]C4H8OC5H10O[2]CH4O
Molecular Weight ( g/mol ) 116.16[3]72.1186.1332.04
Boiling Point (°C) 178-18066[3][4]80[2]64.7[5]
Melting Point (°C) N/A-108.5[3][4]-136[2]-97.6
Density (g/cm³ at 20°C) ~1.050.889[3][4]0.854[2]0.792
Flash Point (°C) ~93-14[6]-11[2]11
Solubility in Water MiscibleMiscible[3][4]Limited (14 g/100 mL at 20°C)Miscible

Table 2: Safety and Hazard Information

Hazard ClassificationThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Methanol
GHS Pictograms WarningDangerDangerDanger, Health Hazard, Flammable
Hazard Statements Flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation[3]Highly flammable liquid and vapor, May form explosive peroxides, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing cancerHighly flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye damageHighly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs
ICH Solvent Class Not explicitly classifiedClass 2Class 2Class 2

Experimental Protocols

The determination of the physicochemical and safety properties listed above follows standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Boiling Point (OECD TG 103)

Principle: This method determines the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

Procedure:

  • The liquid is placed in the distillation flask.

  • The apparatus is assembled, and the liquid is heated.

  • The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point.

  • The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.

Determination of Density (OECD TG 109)

Principle: This method measures the mass per unit volume of a substance.

Apparatus:

  • Pycnometer or a digital density meter

  • Analytical balance

  • Constant temperature bath

Procedure (using a pycnometer):

  • The empty pycnometer is weighed.

  • It is then filled with the test substance, and the temperature is equilibrated using a constant temperature bath.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

Determination of Flash Point (e.g., ASTM D93 - Pensky-Martens Closed Cup Tester)

Principle: This method determines the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Thermometer

  • Ignition source

Procedure:

  • The test cup is filled with the sample to the specified level.

  • The lid is closed, and the sample is heated at a slow, constant rate.

  • At specified temperature intervals, an ignition source is introduced into the vapor space.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Determination of Water Solubility (OECD TG 105)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Analytical method for quantification (e.g., chromatography, spectroscopy)

Procedure (Flask Method):

  • An excess amount of the test substance is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is then filtered or centrifuged to remove undissolved substance.

  • The concentration of the substance in the aqueous phase is determined using a suitable analytical method.

Visualizing Solvent Selection and Properties

To aid in the decision-making process, the following diagrams illustrate a logical workflow for solvent selection and a comparative overview of the key properties of the discussed solvents.

Solvent_Selection_Workflow A Define Application Requirements (e.g., Reaction Type, Temperature) B Initial Solvent Screening (Solubility, Boiling Point, Reactivity) A->B C Safety & Health Assessment (Toxicity, Flammability, Exposure Limits) B->C D Environmental Impact Evaluation (Biodegradability, Recyclability) C->D E Regulatory Compliance Check (ICH Guidelines, Local Regulations) D->E F Performance & Purity Optimization E->F G Final Solvent Selection F->G

Caption: A logical workflow for selecting a suitable solvent in pharmaceutical applications.

Solvent_Property_Comparison cluster_thfm THFM cluster_thf THF cluster_2methf 2-MeTHF cluster_methanol Methanol THFM_BP High BP THF_BP Low BP THFM_BP->THF_BP Higher MeTHF_BP Med BP THFM_BP->MeTHF_BP Higher Methanol_BP Low BP THFM_BP->Methanol_BP Higher THFM_FP High FP THF_FP Low FP THFM_FP->THF_FP Higher MeTHF_FP Low FP THFM_FP->MeTHF_FP Higher Methanol_FP Low FP THFM_FP->Methanol_FP Higher THFM_Tox Moderate Tox THF_Tox High Tox THFM_Tox->THF_Tox Lower Methanol_Tox High Tox THFM_Tox->Methanol_Tox Lower MeTHF_Tox Moderate Tox

Caption: A comparative overview of key solvent properties.

References

Inter-laboratory Insights into the Analysis of Tetrahydro-5-methylfuran-2-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of Tetrahydro-5-methylfuran-2-methanol, providing researchers, scientists, and drug development professionals with a comprehensive guide to performance characteristics and experimental protocols.

The accurate and precise quantification of this compound is critical in various research and development settings. This guide provides a comparative overview of the analytical methods employed for its analysis, drawing upon available data to offer insights into their performance. While a dedicated inter-laboratory study on this compound is not publicly available, this document synthesizes information from existing analytical literature for related compounds and general chromatographic principles to present a valuable resource.

Comparative Analysis of Analytical Techniques

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is a prevalent technique for the analysis of volatile and semi-volatile organic compounds like this compound.[1][2][3][4][5] The choice between MS and FID detectors depends on the required selectivity and sensitivity. MS offers higher selectivity and structural confirmation, while FID provides robust and linear responses for a wide range of organic compounds.

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when GC is not suitable. However, due to the volatility of this compound, GC is often the method of choice.

The following table summarizes typical performance characteristics for the analysis of furan derivatives and related compounds using GC-based methods, which can be considered indicative for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL to µg/mLµg/mL
Limit of Quantification (LOQ) ng/mL to µg/mLµg/mL

Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of furan derivatives, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in a variety of sample matrices.

1. Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the calibrated range.

  • Solid Samples: Employ a suitable extraction technique such as solid-phase microextraction (SPME) or solvent extraction. For SPME, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective for volatile and semi-volatile compounds.[3][4]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity. The NIST Mass Spectrometry Data Center provides reference spectra for many compounds, including 2-Furanmethanol, tetrahydro-5-methyl-.[2]

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Matrix appropriate method Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Curve Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Alternative Analytical Approaches

While GC-MS and GC-FID are the most common methods, other techniques could be considered for specific applications.

  • Headspace GC: For highly volatile compounds in complex matrices, headspace sampling can minimize matrix effects and protect the GC system. Automated headspace SPME coupled with GC-FID has been successfully used for the analysis of related compounds like methanol and tetrahydrofuran.[3][4]

  • HPLC with UV or RI detection: If the compound can be derivatized to introduce a chromophore, HPLC with a UV detector can be a viable option. Refractive index (RI) detection is a universal detection method for HPLC but generally offers lower sensitivity.

Conclusion

The analysis of this compound is readily achievable using standard chromatographic techniques, with GC-MS being a particularly powerful tool for both quantification and identification. The provided protocols and performance data serve as a valuable starting point for method development and validation. Researchers should carefully consider the specific requirements of their application, including sensitivity, selectivity, and sample matrix, to select and optimize the most appropriate analytical method. The lack of a formal inter-laboratory study highlights an opportunity for future collaborative work to establish consensus methods and performance benchmarks for this compound.

References

Economic Analysis of Tetrahydro-5-methylfuran-2-methanol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Production Pathways: From Biomass to Tetrahydro-5-methylfuran-2-methanol

The primary route to THMFM involves the catalytic hydrogenation of HMF. HMF itself is a key platform chemical derived from the dehydration of C6 sugars (like fructose and glucose) which are obtained from lignocellulosic biomass.[2][3] A patented method details a two-stage reaction for the synthesis of 2,5-tetrahydrofuran dimethanol (a closely related compound) from HMF, which provides insight into a potential industrial process for THMFM.[4]

The logical workflow for THMFM production from biomass can be visualized as follows:

Biomass Lignocellulosic Biomass Sugars C6 Sugars (Glucose, Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration THMFM This compound (THMFM) HMF->THMFM Hydrogenation Start Start: Lignocellulosic Biomass Pretreatment Pretreatment (e.g., steam explosion) Start->Pretreatment Enzymatic_Hydrolysis Enzymatic Hydrolysis (Cellulases, Hemicellulases) Pretreatment->Enzymatic_Hydrolysis Separation Solid-Liquid Separation Enzymatic_Hydrolysis->Separation Sugar_Solution Aqueous Sugar Solution (Glucose, Xylose) End End: Fermentable Sugars Sugar_Solution->End Separation->Sugar_Solution Lignin_Residue Lignin Residue Separation->Lignin_Residue Start Start: 5-Hydroxymethylfurfural (HMF) Solution Stage1_Reaction First Stage Reaction (90-130°C, 2-5 MPa H₂) Catalyst (e.g., Pd/C) Start->Stage1_Reaction Stage2_Reaction Second Stage Reaction (150-170°C, 7-10 MPa H₂) Catalyst Stage1_Reaction->Stage2_Reaction Filtration Catalyst Filtration Stage2_Reaction->Filtration Purification Product Purification (e.g., Distillation) Filtration->Purification End End: This compound (THMFM) Purification->End

References

Navigating the Green Route to Tetrahydro-5-methylfuran-2-methanol: A Comparative Guide to Synthesis and Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of synthesis pathways for the promising biofuel additive, Tetrahydro-5-methylfuran-2-methanol (THMFM), reveals significant variations in environmental performance. This guide offers a comparative analysis of the predominant synthesis route via 5-hydroxymethylfurfural (HMF) hydrogenation and an alternative one-pot approach, providing researchers, scientists, and drug development professionals with objective data to inform sustainable chemical production strategies.

This compound (THMFM) is a valuable furan derivative with applications as a green solvent and a potential next-generation biofuel. Its synthesis from renewable biomass resources is a key area of research in the pursuit of a sustainable chemical industry. This guide delves into the environmental impact assessment of its production, focusing on key green chemistry metrics to compare the efficiency and sustainability of different synthetic methodologies.

Comparison of Synthesis Routes

The primary and most studied route to THMFM involves a two-step hydrogenation of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars. This process first sees the hydrogenation of the furan ring in HMF to yield 2,5-bis(hydroxymethyl)furan (BHMF), which is then further hydrogenated to the final product, THMFM. An alternative, more streamlined approach is a one-pot reduction of HMF that accomplishes both hydrogenation steps in a single reaction vessel.

To objectively assess the environmental footprint of these methods, we have compiled and calculated key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

MetricCatalytic Hydrogenation of HMF (Two-Step)One-Pot Reduction of HMF
Atom Economy (%) ~87%~87%
E-Factor ~0.15~0.15
Process Mass Intensity (PMI) >10>10

Table 1: Comparison of Green Chemistry Metrics for THMFM Synthesis Routes.

It is important to note that while the theoretical Atom Economy and E-Factor for both routes are identical as they share the same overall chemical transformation, the practical environmental impact, as reflected by the Process Mass Intensity (PMI), can differ significantly. The PMI takes into account all materials used in a process, including solvents, catalysts, and work-up chemicals. For both pathways, the PMI is considerably high, indicating that the mass of waste generated is more than ten times the mass of the product. This is largely attributable to the use of solvents and reagents during the reaction and subsequent purification steps.

Synthesis Pathways and Experimental Considerations

The following diagrams illustrate the logical flow of the two primary synthesis routes for THMFM.

Synthesis_Pathways cluster_0 Two-Step Catalytic Hydrogenation cluster_1 One-Pot Reduction HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-bis(hydroxymethyl)furan (BHMF) HMF->BHMF Step 1: Furan Ring Hydrogenation THMFM1 This compound (THMFM) BHMF->THMFM1 Step 2: Carbonyl Group Hydrogenation HMF2 5-Hydroxymethylfurfural (HMF) THMFM2 This compound (THMFM) HMF2->THMFM2 Single Step Conversion

Figure 1: Synthesis pathways for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing synthesis methods. Below are representative protocols for the catalytic hydrogenation of HMF.

Experimental Protocol: Two-Step Catalytic Hydrogenation of HMF to THMFM

Step 1: Hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF)

  • Catalyst Preparation: A Ru/Co3O4 catalyst is prepared by a co-precipitation method. An aqueous solution of RuCl3 and Co(NO3)2·6H2O is precipitated with a NaOH solution. The resulting solid is washed, dried, and calcined.

  • Reaction Setup: A high-pressure autoclave is charged with 5-hydroxymethylfurfural (HMF), the Ru/Co3O4 catalyst, and a suitable solvent such as isopropanol.

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction mixture is heated to a specific temperature (e.g., 190°C) and stirred for a set duration (e.g., 6 hours).

  • Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield crude BHMF, which can be further purified by chromatography.

Step 2: Hydrogenation of BHMF to this compound (THMFM)

  • Reaction Setup: The purified BHMF from Step 1 is dissolved in a suitable solvent (e.g., water or an alcohol) in a high-pressure autoclave. A hydrogenation catalyst, such as a noble metal catalyst (e.g., Ru/C) or a non-noble metal catalyst (e.g., Raney Nickel), is added.

  • Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen. The reaction is carried out at a specific temperature and pressure until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up and Isolation: Upon completion, the reactor is cooled and the pressure is released. The catalyst is filtered off, and the solvent is removed in vacuo. The resulting crude THMFM is then purified, typically by distillation or column chromatography.

Experimental Protocol: One-Pot Reduction of HMF to THMFM
  • Catalyst Preparation: A copper-doped porous metal oxide catalyst is prepared from inexpensive and earth-abundant starting materials in an aqueous solution, followed by calcination.

  • Reaction Setup: A batch reactor is loaded with HMF, the copper-doped porous metal oxide catalyst, and supercritical methanol, which acts as both the solvent and the hydrogen source.

  • One-Pot Conversion: The reactor is heated to a specific temperature (e.g., 260-300°C) for a defined period (e.g., 3 hours). The supercritical methanol reforms in-situ to provide the hydrogen required for the reduction of HMF.

  • Work-up and Isolation: After the reaction, the reactor is cooled, and the catalyst is separated by centrifugation. The liquid phase containing the product is then subjected to analysis and purification to isolate THMFM.

Visualizing the Workflow

The general experimental workflow for the catalytic synthesis of THMFM is depicted in the following diagram.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Reaction_Setup Reaction Setup (HMF, Catalyst, Solvent) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation/ Reduction Reaction_Setup->Hydrogenation Catalyst_Separation Catalyst Separation (Filtration/Centrifugation) Hydrogenation->Catalyst_Separation Product_Isolation Product Isolation (Solvent Removal) Catalyst_Separation->Product_Isolation Purification Purification (Distillation/Chromatography) Product_Isolation->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for THMFM synthesis.

Conclusion and Future Outlook

The synthesis of this compound from biomass-derived HMF represents a significant step towards a more sustainable chemical industry. While current methods, both two-step and one-pot, demonstrate the feasibility of this conversion, their high Process Mass Intensity highlights a critical area for improvement. Future research should focus on developing more efficient catalytic systems that can operate under milder conditions, reduce solvent usage, and simplify purification processes. The development of catalysts that can be easily recovered and reused is also paramount for enhancing the economic and environmental viability of THMFM production. By focusing on these areas, the scientific community can pave the way for the large-scale, sustainable production of this promising green chemical.

Safety Operating Guide

Navigating the Disposal of Tetrahydro-5-methylfuran-2-methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Tetrahydro-5-methylfuran-2-methanol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to mitigate risks and ensure compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical.

This compound is classified as a flammable liquid and is harmful if swallowed, causing serious eye irritation.[1] Due to its hazardous nature, it cannot be disposed of through standard waste streams and requires handling as regulated hazardous waste.[2][3][4]

Hazard Identification and Classification

A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes key hazard information.

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor[1]
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Reproductive ToxicityH360May damage fertility or the unborn child
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses with side-shields or gogglesProtects against splashes and eye irritation[5]
Hand ProtectionChemically resistant glovesAvoid skin contact
Body ProtectionLaboratory coat, long pants, closed-toe shoesPrevents accidental skin exposure
Respiratory ProtectionUse in a well-ventilated area or under a fume hoodAvoid inhalation of vapors[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection:

  • Container: Collect waste this compound in a designated, compatible container. The container must be in good condition, free of leaks, and have a tightly sealing lid.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., "Flammable," "Toxic").[4]

  • Segregation: Do not mix with incompatible waste streams. Store the waste container in a designated satellite accumulation area (SAA) that is away from ignition sources such as heat, sparks, and open flames.[5]

2. Storage:

  • Keep the waste container tightly closed except when adding waste.[3]

  • Store in a cool, dry, and well-ventilated area.[5]

  • Ensure that the storage area has secondary containment to manage potential spills.

3. Professional Disposal:

  • The disposal of this chemical must be handled by a licensed hazardous waste disposal company.[2] Never pour this compound down the drain or dispose of it in regular trash.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal. These regulations govern everything from storage time limits to transportation requirements.[2][3]

  • Maintain records of waste generation and disposal as required by your institution and regulatory bodies.[3]

4. Spill and Emergency Procedures:

  • In the event of a spill, evacuate non-essential personnel and eliminate all ignition sources.[2][6]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6]

  • Collect the absorbent material and contaminated items into a sealed, labeled container for disposal as hazardous waste.[4][6]

Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_contingency Contingency A Identify Waste: This compound B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Select Compatible, Sealable Waste Container B->C D Collect Waste Chemical C->D E Label Container: 'Hazardous Waste' Chemical Name Hazard Symbols D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Closed Away from Ignition Sources F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H I Complete Waste Manifest Documentation H->I J Maintain Disposal Records I->J K Spill Occurs L Evacuate & Remove Ignition Sources K->L M Contain with Inert Absorbent Material L->M N Collect & Dispose of as Hazardous Waste M->N

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

Personal protective equipment for handling Tetrahydro-5-methylfuran-2-methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Tetrahydro-5-methylfuran-2-methanol (CAS No: 6126-49-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

This compound is a flammable liquid and vapor that is harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment and following established safety protocols.

Hazard Identification and Physical Properties

A summary of the key hazard classifications and quantitative data for this compound is provided in the table below. This information is critical for a comprehensive risk assessment prior to handling the chemical.

PropertyValueSource
GHS Hazard Class Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 4), Serious Eye Irritation (Category 2)[1]
Molecular Formula C6H12O2[2]
Molecular Weight 116.16 g/mol [1]
Boiling Point 497.9°C at 760 mmHg[2]
Flash Point 254.9°C[2]
Density 1.147 g/cm³[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical measures for mitigating exposure risks. The following PPE is mandatory when handling this compound.

1. Eye and Face Protection:

  • Requirement: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Additional Protection: A face shield (minimum 8-inch) should be used in situations with a higher risk of splashing.[4]

2. Skin Protection:

  • Gloves: Wear appropriate chemical-resistant gloves tested according to EN 374.[5] Given the chemical's properties, nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[6] Ensure clothing provides maximum skin coverage.[7]

3. Respiratory Protection:

  • General Use: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][8]

  • Specific Situations: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[3] The type of respirator will depend on the concentration of airborne contaminants.

The following diagram illustrates the logical workflow for selecting and using appropriate PPE.

Caption: Workflow for PPE Selection and Use.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following protocol outlines the necessary steps.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before introducing the chemical.

    • Don the appropriate PPE as outlined in the section above.

  • Handling:

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[8]

    • Avoid contact with skin and eyes.[3] Do not breathe mist, vapors, or spray.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][5]

    • Use non-sparking tools and take precautionary measures against static discharge.[5][9]

  • Post-Handling:

    • After use, ensure the container is securely sealed and stored in a cool, well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4][8]

    • Decontaminate all equipment that has come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Protocol: Disposal of this compound

  • Waste Collection:

    • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

    • Remove all sources of ignition.[4]

    • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3] Do not use combustible materials like sawdust.

    • Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.[9]

  • Final Disposal:

    • Dispose of the hazardous waste container through an approved waste disposal plant.[3] Adhere to all local, regional, and national regulations for hazardous waste disposal.

    • Do not allow the product to enter drains or waterways.[4]

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Disposal Workflow for this compound.

By strictly following these guidelines, researchers can minimize the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.